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  • Product: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
  • CAS: 262368-30-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 2623...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9). This compound is a key intermediate in the synthesis of Nintedanib, a potent triple tyrosine kinase inhibitor. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role in medicinal chemistry. While direct biological activity data for this intermediate is not extensively available, its function as a critical building block for a clinically significant drug underscores its importance in pharmaceutical research and development.

Chemical and Physical Properties

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative. Its core structure consists of a 4-aminophenyl group linked to an acetamide nitrogen, which is also substituted with a methyl group. The acetamide carbonyl is attached to a 4-methylpiperazine ring via a methylene bridge.[1]

Table 1: Physicochemical Properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

PropertyValueReference(s)
CAS Number 262368-30-9[1]
Molecular Formula C₁₄H₂₂N₄O[1]
Molecular Weight 262.35 g/mol [1]
Appearance Off-White to Pale Beige Solid[1]
Melting Point 152 - 154°C[1]
Boiling Point (Predicted) 434.8 ± 40.0 °C[1]
Density (Predicted) 1.151 g/cm³[1]
pKa (Predicted) 7.43 ± 0.10[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Room temperature, in a dark place under an inert atmosphere.[1]

Synthesis and Experimental Protocols

The primary role of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is as a key intermediate in the synthesis of Nintedanib.[2] The synthesis generally involves a two-step process starting from 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This protocol is a consolidated representation of publicly available synthesis methods.

Step 1: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

  • Reaction Setup: Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq.) in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Reagent: Heat the suspension to 40°C. Add N-methylpiperazine (2.48 eq.) dropwise over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 55°C for 2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water. The organic layer contains the desired product.

Step 2: Reduction of the Nitro Group to Synthesize N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • Preparation: Dilute the organic layer from the previous step with isopropanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Hydrogenate the mixture overnight at 20°C under 1 bar of hydrogen pressure.

  • Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crystalline product can be further purified by grinding with ether, followed by filtration and drying under vacuum.

Characterization: The final product's identity and purity can be confirmed using techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[3]

Role in Drug Development and Biological Context

While there is limited publicly available data on the intrinsic biological activity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, its significance lies in its role as a direct precursor to Nintedanib.[2] Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[2]

The general mechanism of such tyrosine kinase inhibitors involves competing with ATP for the binding site on the kinase domain. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis, processes that are often dysregulated in cancer and fibrotic diseases.[4][5]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-Chloro-N-methyl- N-(4-nitrophenyl)acetamide C N-methyl-2-(4-methylpiperazin-1-yl)- N-(4-nitrophenyl)acetamide A->C Toluene, 55°C B N-methylpiperazine B->C E N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide C->E Isopropanol D H₂ / Pd/C D->E

Caption: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

General Tyrosine Kinase Inhibitor Signaling Pathway

TKI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR, FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, etc. Downstream->Proliferation Activates TKI Tyrosine Kinase Inhibitor (e.g., Nintedanib) TKI->RTK Inhibits (ATP Competition) GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: General mechanism of a Tyrosine Kinase Inhibitor like Nintedanib.

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a compound of high interest in medicinal chemistry and drug development, primarily due to its indispensable role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. While its own biological activity profile is not extensively documented, its chemical properties and synthetic accessibility are well-established. This guide provides researchers and scientists with the foundational knowledge of its physicochemical characteristics and a detailed synthetic protocol, highlighting its critical position in the development of targeted cancer therapies. Further investigation into the potential intrinsic pharmacological properties of this molecule could be a subject for future research.

References

Exploratory

An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS 262368-30-9)

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with the Chemical Abstracts Service (CAS) registry number 262368-30-9, is a key synthetic int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with the Chemical Abstracts Service (CAS) registry number 262368-30-9, is a key synthetic intermediate in the manufacture of Nintedanib, a potent small-molecule tyrosine kinase inhibitor.[1] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer, targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. Furthermore, it delves into the biological context of its downstream product, Nintedanib, by detailing the signaling pathways it inhibits and providing representative experimental protocols.

Physicochemical Properties

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic organic compound with the molecular formula C14H22N4O.[4] Its structure features a central acetamide core linking a 4-aminophenyl group and a 4-methylpiperazine moiety.

PropertyValueReference(s)
CAS Number 262368-30-9[1]
Molecular Formula C14H22N4O[4]
Molecular Weight 262.35 g/mol [4]
Appearance White solid[5]
Purity ≥95% (commercial availability)[6]
Boiling Point 434.8°C at 760 mmHg[5]
Flash Point 216.7°C[5]
Density 1.2 g/cm³[5]
Topological Polar Surface Area (TPSA) 52.81 Ų[6]
logP 0.479[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 3[6]
SMILES CN1CCN(CC(=O)N(C)c2ccc(N)cc2)CC1[7]
InChI Key LBWNQLVDYPNHAV-UHFFFAOYSA-N[7]

Synthesis and Manufacturing

The synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a multi-step process, with several reported routes. A common pathway involves the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride, followed by substitution with 1-methylpiperazine and subsequent reduction of the nitro group.

Experimental Protocol: Two-Step Synthesis

A representative synthesis protocol is as follows:[8]

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)-N-methylacetamide

  • To a solution of N-methyl-4-nitroaniline in a suitable solvent (e.g., toluene), chloroacetyl chloride is added dropwise at a controlled temperature.

  • The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is worked up to isolate the crude product. This may involve washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield 2-chloro-N-(4-nitrophenyl)-N-methylacetamide.

Step 2: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • The intermediate from Step 1 is dissolved in a suitable solvent (e.g., toluene) and heated.

  • 1-Methylpiperazine is added dropwise to the reaction mixture.

  • The reaction is stirred at an elevated temperature for several hours.

  • After completion, the reaction mixture is cooled and washed with water.

  • The organic layer is then subjected to catalytic hydrogenation (e.g., using Palladium on carbon) under a hydrogen atmosphere to reduce the nitro group to an amine.

  • The catalyst is removed by filtration, and the filtrate is concentrated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ether) to yield N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide as a white solid.

Synthesis Workflow Diagram

G Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Substitution and Reduction N-methyl-4-nitroaniline N-methyl-4-nitroaniline Acylation Acylation N-methyl-4-nitroaniline->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate_1 2-chloro-N-(4-nitrophenyl)-N-methylacetamide Acylation->Intermediate_1 Substitution Substitution Intermediate_1->Substitution 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->Substitution Intermediate_2 N-(4-nitrophenyl)-N,4-dimethyl-1-piperazineacetamide Substitution->Intermediate_2 Reduction Reduction Intermediate_2->Reduction H2, Pd/C Final_Product N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide Reduction->Final_Product

Caption: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Analytical Characterization

The identity and purity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide are typically confirmed using a combination of analytical techniques.[9]

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

A certificate of analysis for a reference standard of this compound would typically include data from these techniques to ensure its quality.[9]

Biological Context and Mechanism of Action of Nintedanib

While N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is primarily a synthetic intermediate, its significance lies in its role as a precursor to Nintedanib. Nintedanib is a potent inhibitor of the VEGFR, PDGFR, and FGFR tyrosine kinases.[2][3] These receptor tyrosine kinases are crucial mediators of signaling pathways that regulate angiogenesis, cell proliferation, and migration, which are key processes in tumorigenesis and fibrosis.[10][11]

Signaling Pathways Targeted by Nintedanib

The binding of growth factors (VEGF, PDGF, FGF) to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation, survival, and migration.[10][12] Nintedanib competitively binds to the ATP-binding pocket of these receptors, thereby blocking their activation and inhibiting the downstream signaling cascades.[3]

G VEGFR/PDGFR/FGFR Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K FGFR->RAS FGFR->PI3K Nintedanib Nintedanib (via Intermediate 262368-30-9) Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Inhibition of VEGFR, PDGFR, and FGFR signaling by Nintedanib.

Representative Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase (e.g., VEGFR2).

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (e.g., Nintedanib) and the subject of this guide

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase buffer, the recombinant kinase, and the peptide substrate.

  • Add the serially diluted test compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for Kinase Inhibition Assay

G In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Reagents Dispense Kinase, Substrate, and Compound into Plate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Add ATP to Initiate Reaction Dispense_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Data_Analysis Data Analysis and IC50 Calculation Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS 262368-30-9) is a critical building block in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. While the compound itself is not the active pharmaceutical ingredient, a thorough understanding of its synthesis, purification, and analytical characterization is paramount for the consistent and high-quality production of Nintedanib. The biological significance of this chemical scaffold is realized in the potent and specific inhibition of key signaling pathways involved in angiogenesis and fibrosis by its final product. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Foundational

An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of N-(4-Amin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. This compound, identified by CAS Number 262368-30-9, is a key intermediate in the synthesis of pharmacologically active molecules, most notably as a precursor to the multi-kinase inhibitor Nintedanib.[1][2] Its structural components, including the aminophenyl, N,4-dimethylpiperazine, and acetamide moieties, make it a significant subject of study in medicinal chemistry and drug development.

Molecular Structure and Chemical Identity

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide possesses a distinct molecular architecture comprising a substituted aromatic amine linked to a piperazine ring through an acetamide bridge. The core structure consists of a 4-aminophenyl group attached to the nitrogen of an acetamide functional group.[1] This nitrogen is also substituted with a methyl group. The carbonyl carbon of the acetamide is linked to a nitrogen atom of a 4-methylpiperazine ring.[1]

Structural Breakdown

The molecule can be deconstructed into three primary functional components, as illustrated in the diagram below. The interplay between these components dictates the molecule's chemical reactivity, physical properties, and its utility as a synthetic intermediate.

G cluster_0 N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide mol Core Molecule aminophenyl 4-Aminophenyl Group mol->aminophenyl Provides aromatic properties and a primary amine for further reaction. acetamide N-methyl Acetamide Linker mol->acetamide Connects the aromatic and piperazine rings. piperazine 4-Methylpiperazine Moiety mol->piperazine Influences solubility and provides a basic nitrogen for salt formation.

Fig. 1: Core structural components of the molecule.
Physicochemical and Identification Data

A summary of the key chemical identifiers and computed physicochemical properties for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is provided below. These data are essential for the accurate identification and handling of the compound in a research setting.

Identifier / Property Value Reference
CAS Number 262368-30-9[3][4]
Molecular Formula C₁₄H₂₂N₄O[1][5]
Molecular Weight 262.35 g/mol [1][5]
IUPAC Name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide[6]
SMILES CN1CCN(CC(=O)N(C)c2ccc(N)cc2)CC1[4]
InChI Key LBWNQLVDYPNHAV-UHFFFAOYSA-N[4]
Appearance Off-white to pale beige solid[7]
Melting Point 152 - 154°C[1]
Boiling Point (Predicted) 434.8 ± 40.0 °C[5]
pKa (Predicted) 7.43 ± 0.10[1]
XLogP3-AA (Computed) 0.5[6]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]

Experimental Protocols

The synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a multi-step process. The protocols detailed below are based on established synthetic routes for this compound and its precursors.

Synthesis Workflow

The overall synthetic strategy involves the formation of a key intermediate, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, followed by nucleophilic substitution with N-methylpiperazine and subsequent reduction of the nitro group.

G A p-Nitroaniline B 2-Chloro-N-(4-nitrophenyl) acetamide A->B Chloroacetylation C 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide B->C Methylation D N-(4-Nitrophenyl)-N,4-dimethyl- 1-piperazineacetamide C->D Nucleophilic Substitution (N-methylpiperazine) E N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide D->E Nitro Group Reduction (Hydrogenation)

Fig. 2: High-level synthetic workflow diagram.
Detailed Synthesis Methodology

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (Intermediate)

This intermediate is prepared from p-nitroaniline.

  • Reaction 1: Acylation. p-Nitroaniline is reacted with chloroacetyl chloride, typically under reflux conditions, to yield 2-chloro-N-(4-nitrophenyl)-acetamide.

  • Reaction 2: Methylation. The resulting acetamide is then methylated. This can be achieved using a suitable methylating agent to introduce a methyl group onto the amide nitrogen, yielding 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Step 2: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • Materials: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, N-methylpiperazine, Toluene, Isopropanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (e.g., 210.0 g, 0.9185 mol) in toluene (approx. 1157 mL) and heat the mixture to 40°C.[5]

    • Add an aqueous solution of N-methylpiperazine (approx. 252.65 mL) dropwise to the suspension over a period of 30 minutes.[5]

    • Stir the reaction mixture at 55°C for 2 hours to facilitate the nucleophilic substitution.[5]

    • After cooling to room temperature, wash the reaction mixture with water. Separate the organic layer and dilute it with isopropanol.[5]

    • To the organic solution, add a palladium on carbon catalyst (e.g., 10% Pd/C, approx. 18.81 g).[5]

    • Hydrogenate the mixture overnight at 20°C under 1 bar of hydrogen pressure to reduce the nitro group to a primary amine.[5]

    • Upon reaction completion, remove the catalyst by filtration.[5]

    • Concentrate the filtrate and precipitate the product with a non-polar solvent like ether.[5]

    • Collect the crystalline product by filtration, wash with ether, and dry under vacuum to yield the final compound.[5] A reported yield for this process is approximately 70.5%.[5]

Characterization Protocols

The structural integrity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected ¹H NMR peaks would include signals for the methyl groups on the piperazine ring around δ 2.2–2.5 ppm and aromatic proton signals in the δ 6.5–7.2 ppm range.[1]

  • Mass Spectrometry (MS): ESI-MS should be used to verify the molecular weight of the compound (262.35 g/mol ).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the final product, which should exceed 98%.[1]

Biological Activity and Signaling Pathways

While N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is primarily known as a synthetic intermediate, its structural similarity to Nintedanib suggests that its derivatives are potent inhibitors of multiple receptor tyrosine kinases (RTKs).[1] The primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). These receptors are critical mediators of angiogenesis, cell proliferation, and migration, and their dysregulation is implicated in cancer and fibrotic diseases.

Inhibition of these receptors blocks the downstream signaling cascades that drive pathological processes. The binding of growth factors (VEGF, FGF, PDGF) to their respective receptors triggers receptor autophosphorylation, initiating intracellular signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS AKT AKT PI3K->AKT Response Proliferation Migration Survival AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Molecule Nintedanib or Similar Kinase Inhibitor Molecule->VEGFR Inhibits Molecule->FGFR Inhibits Molecule->PDGFR Inhibits

Fig. 3: Inhibition of VEGFR/FGFR/PDGFR signaling pathways.
Downstream Effects

The inhibition of VEGFR, FGFR, and PDGFR blocks key downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are central to regulating the cell cycle, promoting cell survival, and mediating cellular migration. Therefore, derivatives of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide are investigated for their potential as anti-cancer and anti-fibrotic agents. While specific bioactivity data such as IC50 values are not publicly available for this particular intermediate, derivatives have been shown to exhibit potent, low nanomolar inhibitory activity against various cancer cell lines.[1]

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a molecule of significant interest due to its role as a versatile intermediate in the synthesis of targeted therapeutics. Its structure is amenable to further chemical modification, providing a scaffold for the development of potent kinase inhibitors. The detailed understanding of its synthesis and the biological pathways influenced by its derivatives are crucial for researchers in the fields of oncology, fibrosis, and medicinal chemistry. This guide provides a foundational understanding of its molecular characteristics and a framework for its application in advanced drug discovery and development programs.

References

Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with the CAS Number 262368-30-9, is a synthetic organic compound recognized primarily as a ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with the CAS Number 262368-30-9, is a synthetic organic compound recognized primarily as a key intermediate in the synthesis of Nintedanib. Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] While direct and extensive research on the mechanism of action of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide itself is limited, its biological activities are largely inferred from its structural relationship and role as a precursor to Nintedanib.[1][2] This guide synthesizes the available information, focusing on the predicted mechanism of action, and provides detailed experimental protocols for assays relevant to its characterization.

Compound Identification and Synonyms

The compound is known by several names in scientific literature and chemical databases:

  • Systematic Name: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • Alternative Name: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide[1][2][3][4][5][6][7][8]

  • CAS Number: 262368-30-9[1][6][7][8]

  • Molecular Formula: C₁₄H₂₂N₄O[1][5]

  • Molecular Weight: 262.35 g/mol [1][5]

Inferred Mechanism of Action: Kinase Inhibition

The primary mechanism of action attributed to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is the inhibition of specific tyrosine kinases, a property extensively characterized in its derivative, Nintedanib.[2] This compound is believed to act as a competitive inhibitor at the ATP-binding sites of the intracellular domains of various receptor tyrosine kinases.[2]

Primary Molecular Targets

The key molecular targets are understood to be pro-angiogenic and pro-fibrotic receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR) [2]

  • Fibroblast Growth Factor Receptors (FGFR) [2]

  • Platelet-Derived Growth Factor Receptors (PDGFR) [2]

By inhibiting these receptors, the compound is predicted to interfere with downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.[1][2]

Signaling Pathways

The inhibition of VEGFR, FGFR, and PDGFR by N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is expected to disrupt multiple downstream signaling cascades integral to pathogenesis in oncology and fibrotic diseases. A diagrammatic representation of this inferred signaling pathway is provided below.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PDGFR PDGFR PI3K PI3K PDGFR->PI3K FGFR FGFR RAS RAS FGFR->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR Compound N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Compound->VEGFR Inhibition Compound->PDGFR Inhibition Compound->FGFR Inhibition PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inferred signaling pathway of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Potential Activity at Neurotransmitter Receptors

Some literature suggests that the piperazine moiety, a common scaffold in pharmacologically active compounds, may lead to interactions with neurotransmitter systems.[2] Specifically, potential modulation of serotonin and dopamine receptors has been mentioned, which could imply applications in neurological or psychiatric conditions.[2] However, this remains a speculative area with a need for direct experimental validation.

Quantitative Data

ParameterDescriptionTypical Assay
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme or receptor by 50%.Kinase Inhibition Assay
Kᵢ The inhibition constant for a competitive inhibitor; represents the affinity of the inhibitor for the enzyme.Radioligand Binding Assay
EC₅₀ The concentration of a drug that gives half-maximal response.Cell-Based Functional Assay
Bₘₐₓ The maximum number of binding sites for a ligand in a given tissue or cell preparation.Saturation Binding Assay
Kₔ The dissociation constant; the concentration of a ligand at which half of the receptors are occupied.Saturation Binding Assay

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be conducted to elucidate the mechanism of action of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory potency of the compound against VEGFR, FGFR, and PDGFR kinases.

G start Start reagent_prep Prepare Reagents: - Kinase Buffer - Test Compound Dilutions - Kinase - Substrate/ATP Mix start->reagent_prep reaction_setup Set up Kinase Reaction: - Add Master Mix to 96-well plate - Add Test Compound or Control - Add Kinase reagent_prep->reaction_setup incubation1 Incubate at Room Temperature (e.g., 60-120 minutes) reaction_setup->incubation1 stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubation1->stop_reaction incubation2 Incubate at Room Temperature (e.g., 40 minutes) stop_reaction->incubation2 signal_generation Generate Luminescent Signal: - Add Kinase Detection Reagent incubation2->signal_generation incubation3 Incubate at Room Temperature (e.g., 30 minutes) signal_generation->incubation3 read_plate Read Luminescence on Plate Reader incubation3->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ read_plate->data_analysis end End data_analysis->end

References

Foundational

An In-depth Technical Guide to the Biological Activity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key chemical intermediate, presents a significant area of interest in pharmacological resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key chemical intermediate, presents a significant area of interest in pharmacological research due to its structural relationship with Nintedanib, a potent multi-kinase inhibitor. This document provides a comprehensive overview of the anticipated biological activities of this compound, primarily focusing on its potential as a kinase inhibitor. In the absence of direct quantitative data for this specific intermediate, this guide outlines the established biological profile of Nintedanib to infer the probable mechanism of action and therapeutic potential of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. Detailed experimental protocols for kinase inhibition assays, cell-based anti-proliferative studies, and Western blot analysis are provided to facilitate the characterization of this and similar compounds. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise understanding of the underlying biological and methodological frameworks.

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No: 262368-30-9) is recognized as a crucial intermediate in the synthesis of Nintedanib, a clinically approved therapeutic agent for idiopathic pulmonary fibrosis and certain types of cancer.[1][2] Its chemical structure, featuring a piperazine moiety, suggests potential interactions with various biological targets, including enzymes and receptors.[1] The primary interest in its biological activity stems from its role as a precursor to Nintedanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3] Consequently, it is hypothesized that N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide may exhibit a similar, albeit potentially less potent, spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antibacterial effects.[2]

This guide aims to provide a detailed technical overview of the expected biological activities of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, drawing parallels with the well-characterized profile of Nintedanib. It also serves as a practical resource for researchers by providing standardized protocols for the experimental validation of these activities.

Anticipated Biological Activity and Mechanism of Action

The biological activity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is predicted to be centered around the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival.

Kinase Inhibition

Given its structural similarity to Nintedanib, the compound is expected to target the ATP-binding pockets of receptor tyrosine kinases such as VEGFR, FGFR, and PDGFR. Inhibition of these kinases would disrupt downstream signaling cascades, thereby impeding processes like angiogenesis and cell proliferation, which are hallmarks of cancer and fibrotic diseases.

The anticipated signaling pathway inhibition is depicted below:

G cluster_membrane Cell Membrane RTK VEGFR / FGFR / PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Angiogenesis Angiogenesis RTK->Angiogenesis Compound N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Compound->RTK Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Anticipated inhibition of receptor tyrosine kinase signaling pathways.
Potential Therapeutic Effects

  • Anticancer Activity: By inhibiting key drivers of tumor angiogenesis and proliferation, the compound is expected to show efficacy against various cancer cell lines.

  • Anti-inflammatory and Antifibrotic Activity: The modulation of growth factor signaling may also confer anti-inflammatory and antifibrotic properties, similar to Nintedanib.

  • Other Activities: Preliminary suggestions of antidiabetic and antibacterial activities warrant further investigation.[2]

Quantitative Data Summary

As of the date of this document, specific quantitative biological activity data (e.g., IC₅₀, EC₅₀) for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is not publicly available. The following table provides the known inhibitory concentrations of its derivative, Nintedanib, to serve as a benchmark for expected activity ranges.

Target KinaseNintedanib IC₅₀ (nM)
VEGFR134
VEGFR213
VEGFR313
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65

Detailed Experimental Protocols

To facilitate the biological characterization of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, the following detailed protocols for key experiments are provided.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against receptor tyrosine kinases.

G start Start prepare_reagents Prepare Reagents: - Recombinant Kinase (VEGFR/FGFR/PDGFR) - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->prepare_reagents prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound incubate Incubate Kinase, Compound, and ATP/Substrate Mixture prepare_reagents->incubate prepare_compound->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC₅₀ detect_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the recombinant target kinase (e.g., VEGFR2, FGFR1, PDGFRβ) to the desired concentration in the reaction buffer.

    • Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1) in the reaction buffer.

  • Compound Preparation:

    • Dissolve the test compound in 100% DMSO to create a stock solution.

    • Perform serial dilutions of the stock solution in the reaction buffer to achieve a range of test concentrations.

  • Assay Procedure:

    • Add the diluted test compound or vehicle (DMSO) to the wells of a microplate.

    • Add the diluted kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection reagent that measures the amount of phosphorylated substrate (e.g., a europium-labeled anti-phosphotyrosine antibody).

    • Measure the signal (e.g., time-resolved fluorescence) using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay

This protocol outlines a method to assess the effect of the test compound on the proliferation of cancer cell lines, such as A549 (non-small cell lung cancer).

G start Start seed_cells Seed A549 Cells in a 96-well Plate start->seed_cells incubate_overnight Incubate Overnight to Allow Adherence seed_cells->incubate_overnight treat_cells Treat Cells with Serial Dilutions of Test Compound incubate_overnight->treat_cells incubate_72h Incubate for 72 Hours treat_cells->incubate_72h add_viability_reagent Add Cell Viability Reagent (e.g., MTT, Resazurin) incubate_72h->add_viability_reagent incubate_reagent Incubate for 2-4 Hours add_viability_reagent->incubate_reagent measure_signal Measure Absorbance or Fluorescence incubate_reagent->measure_signal calculate_viability Calculate Percent Viability and Determine IC₅₀ measure_signal->calculate_viability end End calculate_viability->end

Figure 3: Workflow for a cell-based anti-proliferative assay.

Methodology:

  • Cell Culture:

    • Culture A549 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours.

  • Viability Measurement (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the phosphorylation status of key proteins in the VEGFR/FGFR/PDGFR signaling pathways following treatment with the test compound.

G start Start culture_cells Culture and Treat Cells with Test Compound start->culture_cells lyse_cells Lyse Cells and Quantify Protein culture_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to a PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pVEGFR2) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect Chemiluminescence secondary_ab->detect analyze Analyze Band Intensity detect->analyze end End analyze->end

Figure 4: Workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HUVECs for VEGFR signaling) to near confluence.

    • Starve the cells in a serum-free medium for several hours.

    • Pre-treat the cells with the test compound at various concentrations for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a relevant growth factor (e.g., VEGF) for a short period (e.g., 15-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide holds considerable promise as a biologically active molecule, primarily due to its structural relationship to the multi-kinase inhibitor Nintedanib. While direct quantitative evidence of its activity is currently lacking, it is strongly anticipated to function as an inhibitor of key receptor tyrosine kinases involved in angiogenesis and cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological properties. Further research into this compound could unveil its potential as a lead molecule for the development of novel therapeutics for cancer and fibrotic diseases.

References

Exploratory

Unveiling the Role of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in Modern Therapeutics

A Technical Whitepaper on its Core Function as a Precursor to the Multi-Targeted Kinase Inhibitor, Nintedanib Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-(4-Aminophenyl)-N,4-...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on its Core Function as a Precursor to the Multi-Targeted Kinase Inhibitor, Nintedanib

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, identified by CAS Number 262368-30-9, is a critical chemical intermediate in the synthesis of Nintedanib, a potent small-molecule tyrosine kinase inhibitor. While the therapeutic properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide as a standalone agent are not extensively documented in publicly available literature, its significance is paramount in enabling the production of Nintedanib. This document elucidates the role of this intermediate, detailing its synthesis and its ultimate contribution to the therapeutic profile of Nintedanib, which is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain non-small cell lung cancers (NSCLC), and other progressive fibrosing interstitial lung diseases. The mechanism of action, potent biological activity, and relevant experimental protocols associated with Nintedanib are presented herein to provide a comprehensive understanding of the therapeutic applications derived from its synthesis.

Introduction to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic organic compound with the molecular formula C₁₄H₂₂N₄O.[1][2] Its chemical structure features a 4-aminophenyl group and a 4-methylpiperazine ring linked via an N-methyl acetamide backbone.[1] While the piperazine moiety is often associated with a range of biological activities, including effects on the central nervous system, the primary and well-established role of this compound is as a key precursor in the convergent synthesis of Nintedanib.[3][4][5] As such, its therapeutic potential is realized through its chemical transformation into this multi-targeted angiokinase inhibitor.

Table 1: Physicochemical Properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

PropertyValueReference
CAS Number 262368-30-9[1][2]
Molecular Formula C₁₄H₂₂N₄O[1][2]
Molecular Weight 262.35 g/mol [1][2]
Appearance Off-White to Pale Beige Solid-
Melting Point 152 - 154°C-
pKa (Predicted) 7.43 ± 0.10-
Solubility Slightly soluble in DMSO and Methanol[1]

Role in the Synthesis of Nintedanib

The synthesis of Nintedanib involves a crucial condensation reaction where N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is coupled with an activated oxindole derivative.[4] This process highlights the compound's importance in constructing the core structure of Nintedanib, which is responsible for its kinase-inhibiting activity.

General Synthesis Protocol for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

A common synthetic route involves a two-step process starting from N-methyl-4-nitroaniline.[4]

Step 1: Acetylation N-methyl-4-nitroaniline is reacted with chloroacetyl chloride in a suitable solvent like ethyl acetate. The reaction mixture is heated to approximately 50-55°C for about 2 hours to yield 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Step 2: Nucleophilic Substitution and Reduction The resulting chloroacetamide intermediate is then reacted with N-methylpiperazine in a solvent such as toluene. This substitution reaction is typically stirred at 55°C for 2 hours. Following this, the nitro group is reduced to an amine, commonly via catalytic hydrogenation using a palladium/carbon catalyst under hydrogen pressure, to yield the final product, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[4]

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Substitution & Reduction N_methyl_4_nitroaniline N-Methyl-4-nitroaniline Intermediate_1 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide N_methyl_4_nitroaniline->Intermediate_1 Ethyl Acetate, 50-55°C Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate_1 Nitro_Intermediate N-methyl-N-(4-nitrophenyl)-2- (4-methylpiperazin-1-yl)acetamide Intermediate_1->Nitro_Intermediate Toluene, 55°C N_methylpiperazine N-Methylpiperazine N_methylpiperazine->Nitro_Intermediate Final_Product N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Nitro_Intermediate->Final_Product Pd_C Pd/C, H₂ Pd_C->Final_Product

Caption: Synthetic workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Therapeutic Applications Derived from Nintedanib

The therapeutic value of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is fully realized upon its conversion to Nintedanib. Nintedanib is a multi-targeted tyrosine kinase inhibitor with potent anti-fibrotic and anti-angiogenic properties.[2][][7]

Key Therapeutic Areas:

  • Idiopathic Pulmonary Fibrosis (IPF): Nintedanib is a first-line treatment for IPF, slowing the progressive decline in lung function.[4]

  • Non-Small Cell Lung Cancer (NSCLC): In combination with docetaxel, it is used for the treatment of locally advanced, metastatic, or recurrent NSCLC of adenocarcinoma histology after first-line chemotherapy.[4]

  • Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD): It is approved to slow the rate of decline in pulmonary function in patients with SSc-ILD.[8]

  • Chronic Fibrosing Interstitial Lung Diseases (PF-ILD): Nintedanib is also used to treat other chronic fibrosing ILDs with a progressive phenotype.[8]

Mechanism of Action: Nintedanib

Nintedanib functions by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby blocking the intracellular signaling cascades that are crucial for the proliferation, migration, and transformation of fibroblasts and endothelial cells.[][9]

Primary Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)

In addition to these RTKs, Nintedanib also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src.[] This multi-targeted inhibition disrupts key pathological processes in fibrosis and angiogenesis.

cluster_0 Growth Factors cluster_1 Receptor Tyrosine Kinases (RTKs) cluster_2 Downstream Signaling Pathways VEGF VEGF VEGFR VEGFR 1-3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR α/β PDGF->PDGFR FGF FGF FGFR FGFR 1-3 FGF->FGFR Proliferation Cell Proliferation VEGFR->Proliferation Migration Cell Migration VEGFR->Migration PDGFR->Proliferation PDGFR->Migration Survival Cell Survival FGFR->Survival Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits

Caption: Nintedanib's mechanism of action via inhibition of key RTKs.

Quantitative Biological Data of Nintedanib

The efficacy of Nintedanib as a kinase inhibitor has been quantified through various in vitro assays, with IC₅₀ values demonstrating its high potency.

Table 2: In Vitro Inhibitory Activity of Nintedanib (IC₅₀ Values)

Target KinaseIC₅₀ (nM)Reference
VEGFR-1 34[10]
VEGFR-2 13[10]
VEGFR-3 13[10]
FGFR-1 69[10]
FGFR-2 37[10]
FGFR-3 108[10]
PDGFR-α 59[10]
PDGFR-β 65[10]

Experimental Protocols for Kinase Inhibition Assays

The determination of Nintedanib's inhibitory activity typically involves in vitro kinase assays. Below is a generalized protocol for such an experiment.

Cell-Free Kinase Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR-2) are diluted in an appropriate assay buffer. A generic substrate, such as poly-Glu-Tyr(4:1), is prepared in a substrate mix containing ATP and necessary cofactors (e.g., MgCl₂, MnCl₂).

  • Compound Dilution: Nintedanib is serially diluted in DMSO to create a range of concentrations.

  • Incubation: A small volume of each Nintedanib dilution is pre-incubated with the diluted kinase for approximately 60 minutes at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by adding the substrate mix to the enzyme-inhibitor solution. The reaction is allowed to proceed for 60-120 minutes at room temperature.

  • Reaction Termination and Detection: The reaction is stopped by adding a solution containing a high concentration of EDTA. The amount of phosphorylated substrate is then quantified. This is often achieved using an ELISA-based method, where the biotinylated substrate is captured on a streptavidin-coated plate, and a europium-labeled anti-phosphotyrosine antibody is used for detection.

  • Data Analysis: The signal is measured using a time-resolved fluorescence reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A Prepare serial dilutions of Nintedanib in DMSO B Pre-incubate Nintedanib with recombinant kinase (e.g., VEGFR-2) A->B C Initiate reaction by adding ATP and biotinylated substrate B->C D Stop reaction with EDTA C->D E Transfer to streptavidin plate D->E F Add EU-labeled anti-phospho-Tyr Ab E->F G Wash and read Time-Resolved Fluorescence (TRF) F->G H Calculate IC50 values G->H

Caption: General experimental workflow for a cell-free kinase inhibition assay.

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a compound of significant industrial and pharmaceutical importance, not for its intrinsic therapeutic properties, but as an indispensable building block in the synthesis of Nintedanib. The ultimate therapeutic benefits—potent inhibition of key signaling pathways in fibrosis and angiogenesis—are attributes of the final drug product. This whitepaper has detailed the critical role of this intermediate and provided a comprehensive overview of the mechanism, applications, and quantitative data of Nintedanib, thereby contextualizing the importance of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide within the landscape of modern drug development. Future research into other potential applications of this intermediate or its derivatives could be a subject of further investigation.

References

Foundational

"N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" derivatives and analogs

An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide Derivatives and Analogs for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, its derivatives, and analogs. While primarily recognized as a key intermediate in the synthesis of the multi-kinase inhibitor Nintedanib, the inherent structural motifs of this scaffold—a substituted phenyl ring, an acetamide linker, and a piperazine moiety—are prevalent in a wide range of biologically active compounds. This document collates available data on the synthesis, biological activities, and structure-activity relationships (SAR) of related compounds, offering insights for researchers and professionals in drug discovery and development. The guide includes detailed experimental protocols for relevant assays and visual representations of key signaling pathways to facilitate a deeper understanding of the therapeutic potential of this chemical class.

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9) is a synthetic compound featuring a piperazine ring, which is a well-known pharmacophore in medicinal chemistry.[1] The piperazine nucleus is a common structural element in drugs targeting a variety of biological systems, including those for cancer, microbial infections, and central nervous system disorders.[2][3][4] The core molecule of interest is a crucial building block in the synthesis of Nintedanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) kinases.[5] Beyond its role as a synthetic intermediate, the N-phenyl-piperazine-acetamide scaffold holds potential for the development of novel therapeutic agents. This guide explores the known biological activities of its analogs and provides technical information to support further research and development in this area.

Synthesis of the Core Scaffold and Analogs

The synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide and its analogs generally involves a multi-step process. A common strategy is the coupling of a substituted aniline with a haloacetyl chloride, followed by a nucleophilic substitution with a piperazine derivative.

Representative Synthetic Protocol

A general synthesis for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has been reported as follows:

  • Acetylation: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is suspended in a suitable solvent like toluene and heated.

  • Nucleophilic Substitution: An aqueous solution of N-methylpiperazine is added dropwise to the heated mixture. The reaction is stirred for several hours.

  • Work-up and Extraction: After cooling, the reaction mixture is washed with water, and the organic layer is separated.

  • Reduction: The nitro group is reduced to an amine, for example, through catalytic hydrogenation using a palladium/carbon catalyst under a hydrogen atmosphere.

  • Purification: The final product is isolated and purified by filtration and washing with a suitable solvent like ether to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Biological Activities of Derivatives and Analogs

While specific biological data for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide itself is scarce in publicly available literature, numerous studies on its structural analogs reveal a broad spectrum of pharmacological activities.

Anticancer Activity

The N-phenylpiperazine acetamide scaffold is a promising framework for the development of anticancer agents, particularly kinase inhibitors.

A series of novel phenylpiperazine derivatives have been identified as potent inhibitors of EGFR, a key target in oncology. For instance, compound 3p from one study demonstrated significant antiproliferative activity against various cancer cell lines.[6]

CompoundTarget/ActivityIC50 (µM) - A549 (Lung Cancer)IC50 (µM) - HeLa (Cervical Cancer)IC50 (µM) - MCF-7 (Breast Cancer)Reference
3p EGFR Inhibition0.050.080.22[6]

Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety have been identified as potent dual inhibitors of Src and Abl kinases.[7] These kinases are implicated in the progression of chronic myelogenous leukemia (CML) and other cancers.

Various piperazine derivatives have demonstrated broad-spectrum antiproliferative effects in screens such as the NCI-60 human tumor cell line panel.[8] The mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways like PI3K/AKT.[8]

Antimicrobial and Antifungal Activity

Piperazine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[2][9] The antibacterial activity is often tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2]

Anti-inflammatory Activity

Certain N-phenyl piperazine derivatives have shown potential as anti-inflammatory agents. In vitro assays can be used to assess their ability to inhibit inflammatory mediators.[10]

Antidiabetic Activity

A series of quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, which is a therapeutic target for type 2 diabetes.[11] Compound 7m from this series showed significantly greater efficacy than the standard drug, acarbose.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide derivatives and analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A solvent control (e.g., DMSO) is included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability relative to the solvent control is calculated to determine the IC50 value.[1]

In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against specific kinases.

  • Materials: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, and test compound.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are incubated in a kinase assay buffer.

    • The reaction is initiated by the addition of ATP. For radiometric assays, [γ-32P]ATP is used.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, using a phosphospecific antibody, or through chromatographic methods.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

The biological effects of N-phenyl-piperazine-acetamide analogs are often mediated through their interaction with key signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibitors of EGFR block these downstream effects, making it a crucial target in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor N-phenylpiperazine acetamide analog Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of piperazine derivatives on cancer cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, MCF-7) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Measure Metabolic Activity) Treatment->MTT IC50 IC50 Determination MTT->IC50

References

Exploratory

The Crucial Role of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in the Synthesis of Nintedanib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the synthesis and significance of the key intermediate, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and significance of the key intermediate, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, in the manufacturing of nintedanib, a multi-targeted tyrosine kinase inhibitor. This document details the synthetic pathways, experimental protocols, and the pharmacological context of nintedanib's mechanism of action.

Introduction to Nintedanib and its Mechanism of Action

Nintedanib (formerly known as BIBF 1120) is a potent small molecule inhibitor of multiple tyrosine kinases, playing a critical role in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] Its therapeutic efficacy stems from its ability to simultaneously block the signaling pathways of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2] By inhibiting these pathways, nintedanib effectively curtails the proliferation, migration, and survival of fibroblasts, key mediators in the progression of fibrotic diseases.[3]

The core of nintedanib's action lies in its competition with ATP for the binding pocket within the catalytic domain of these receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4] Key downstream pathways affected include the Ras-Raf-MEK-ERK and PI3K-Akt signaling axes, which are crucial for cell proliferation and survival.[4][5]

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K FGFR FGFR Ras Ras FGFR->Ras PDGFR PDGFR PDGFR->Ras PDGFR->PI3K Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Nintedanib's inhibition of key signaling pathways.

The Synthetic Keystone: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

The synthesis of nintedanib relies on the strategic coupling of two key fragments. One of these crucial building blocks is N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No: 262368-30-9).[6][7] This intermediate provides the substituted aniline moiety required for the final condensation step to form the core indolinone structure of nintedanib.

The synthesis of this intermediate itself is a multi-step process, typically starting from N-methyl-4-nitroaniline. The general synthetic approach involves the acylation of the secondary amine followed by the introduction of the N-methylpiperazine group and subsequent reduction of the nitro group to an amine.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents A N-Methyl-4-nitroaniline B 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide A->B Acylation C N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide B->C Nucleophilic Substitution D N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide C->D Nitro Group Reduction R1 Chloroacetyl chloride R1->B R2 1-Methylpiperazine R2->C R3 Reducing Agent (e.g., H2/Pd-C or Hydrazine Hydrate) R3->D

Caption: General synthetic workflow for the key intermediate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide and its subsequent conversion to nintedanib.

Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This procedure outlines the synthesis of the nitro-containing precursor to the key intermediate.

Protocol:

  • Acylation of N-methyl-4-nitroaniline: To a solution of N-methyl-4-nitroaniline in a suitable solvent such as ethyl acetate, add chloroacetyl chloride dropwise at a controlled temperature (e.g., 20-25°C).[6] The reaction mixture is then heated (e.g., to 50-55°C) and stirred for a period to ensure complete reaction, which can be monitored by Thin Layer Chromatography (TLC).[6]

  • Introduction of the Piperazine Moiety: The resulting 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is then reacted with 1-methylpiperazine in a solvent like acetone or toluene.[1][6] A base, such as potassium carbonate, is typically added to facilitate the reaction.[1] The mixture is stirred, often at room temperature or slightly elevated temperatures (e.g., 45-55°C), for several hours.[1][6]

  • Work-up and Isolation: After completion of the reaction, the solid byproducts are removed by filtration. The filtrate is concentrated, and the crude product is purified, for instance, by extraction with ethyl acetate and water, followed by drying and evaporation of the solvent to yield N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.[1]

Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This section details the critical reduction step to form the final intermediate.

Protocol:

  • Nitro Group Reduction: The N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is dissolved in a suitable solvent such as toluene or an alcohol like ethanol.[6][8] The reduction of the nitro group can be achieved through various methods:

    • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

    • Chemical Reduction: Using a reducing agent like hydrazine hydrate in the presence of a catalyst such as ferric chloride and activated carbon.[8]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) and monitored by TLC.[8]

  • Isolation and Purification: Upon completion, the catalyst is filtered off. The filtrate is concentrated, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide as a solid.[6]

Synthesis of Nintedanib

The final step involves the condensation of the key intermediate with the second major fragment.

Protocol:

  • Condensation Reaction: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is reacted with methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate in a solvent mixture such as DMF and methanol.[8][9]

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period (e.g., 1.5 hours or more) until the starting materials are consumed, as monitored by TLC.[8][9]

  • Deprotection and Cyclization: A base, such as piperidine or aqueous ammonia, is added to the reaction mixture to facilitate deacetylation and cyclization to form the final nintedanib product.[8][9]

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated nintedanib is collected by filtration. The crude product can be further purified by recrystallization to achieve the desired purity.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of nintedanib and its key intermediate.

Table 1: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-methyl-4-nitroanilineChloroacetyl chlorideEthyl Acetate20-552--
22-Chloro-N-methyl-N-(4-nitrophenyl)acetamide1-Methylpiperazine, K₂CO₃AcetoneRoom Temp.12--
3N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamideH₂/Pd-C or Hydrazine Hydrate/FeCl₃Toluene or Ethanol20-803.5-1270-98>98 (HPLC)

Note: Yields and reaction conditions can vary based on the specific protocol and scale of the synthesis.[6][8]

Table 2: Synthesis of Nintedanib

Starting Material 1Starting Material 2SolventTemperature (°C)Time (h)Yield (%)
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamideMethyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylateDMF/MethanolReflux (e.g., 70)>1.5~70-85

Note: The overall yield for the final condensation and cyclization can be influenced by the purity of the intermediates and the specific reaction conditions employed.[8][10]

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is an indispensable intermediate in the synthesis of nintedanib. The synthetic routes to this key building block are well-established, offering robust and scalable methods for its production. A thorough understanding of the reaction conditions and purification techniques is paramount to achieving high yields and purity, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient. The information presented in this guide provides a comprehensive technical overview for researchers and professionals involved in the development and manufacturing of nintedanib.

References

Foundational

The Role of Piperazine-Containing Scaffolds in PIM Kinase Inhibition for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the therapeutic potential of targeting the PIM kinase family in oncology. While direct, exten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the therapeutic potential of targeting the PIM kinase family in oncology. While direct, extensive public research on the specific compound N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in cancer is limited, its structural motifs are present in various kinase inhibitors. This paper will focus on the broader, clinically significant class of PIM kinase inhibitors, utilizing the well-documented pan-PIM kinase inhibitor, AZD1208, as a primary case study to illustrate the core principles of PIM kinase inhibition in cancer research. We will delve into the mechanism of action, preclinical and clinical data, experimental protocols, and the critical signaling pathways governed by PIM kinases.

Introduction to PIM Kinases as a Therapeutic Target in Oncology

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways.[2] Aberrant upregulation of PIM kinases is frequently observed in a wide array of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, and prostate cancer.[3][4] This overexpression is closely associated with enhanced tumor cell proliferation, survival, and resistance to therapy, making the PIM kinase family an attractive target for anticancer drug development.[1][5] PIM kinases exert their oncogenic effects by phosphorylating a variety of downstream targets involved in cell cycle progression and apoptosis.[3]

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide: A Piperazine-Containing Scaffold

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS 262368-30-9) is a synthetic acetamide derivative.[6] While this specific molecule has been investigated for its potential as an anti-cancer agent, detailed public data on its specific biological targets and efficacy in cancer models is not extensive.[1] It is structurally related to Nintedanib, a multi-kinase inhibitor, and its synthesis has been documented.[6][7] The presence of a piperazine ring is a common feature in many biologically active compounds, including kinase inhibitors, where it can enhance solubility and binding affinity to kinase domains.[6] Given the limited specific data on N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide's role in PIM kinase inhibition, we will use the extensively studied pan-PIM kinase inhibitor, AZD1208, to illustrate the therapeutic strategy of PIM kinase inhibition.

Case Study: AZD1208, a Potent Pan-PIM Kinase Inhibitor

AZD1208 is a potent, orally available, and highly selective ATP-competitive inhibitor of all three PIM kinase isoforms.[3] It has been the subject of numerous preclinical and clinical studies in various cancer types, particularly hematological malignancies.

Mechanism of Action

AZD1208 inhibits the kinase activity of PIM1, PIM2, and PIM3, leading to the modulation of downstream signaling pathways that control cell proliferation and survival.[3] A key effect of PIM kinase inhibition is the dephosphorylation of downstream targets such as BAD (Bcl-2-associated death promoter), 4E-BP1, and p70S6K, which ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[3]

Quantitative Preclinical Data for AZD1208

The following tables summarize key in vitro and in vivo data for AZD1208 from preclinical studies.

Parameter PIM1 PIM2 PIM3 Reference
Ki (nM) 0.11.920.4[3]
IC50 (nM) 0.45.01.9[3]
Table 1: In Vitro Enzymatic Activity of AZD1208 Against PIM Kinase Isoforms.[3]
Cell Line Cancer Type IC50 (µM) Reference
MOLM-16 Acute Myeloid Leukemia~0.1[3]
KG-1a Acute Myeloid Leukemia~1[3]
N87 Gastric Cancer>10 (minimal effect at 1 µM, ~40% inhibition at 10 µM after 120h)[8]
MKN45 Gastric Cancer>10 (minimal effect at 1 µM, ~40% inhibition at 10 µM after 120h)[8]
Table 2: Anti-proliferative Activity of AZD1208 in Cancer Cell Lines.

Key Signaling Pathways and Experimental Workflows

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in promoting cell survival and proliferation.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors & Kinases cluster_pim PIM Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors & Cytokines Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM1/2/3 Kinases STAT->PIM Transcriptional Upregulation BAD BAD PIM->BAD Phosphorylates 4EBP1 4E-BP1 PIM->4EBP1 Phosphorylates p21_p27 p21/p27 PIM->p21_p27 Inhibits Bcl_XL Bcl-XL BAD->Bcl_XL Inhibits p_BAD p-BAD (Inactive) p_BAD->Bcl_XL Does not inhibit Apoptosis_Inhibition Inhibition of Apoptosis Bcl_XL->Apoptosis_Inhibition p_4EBP1 p-4E-BP1 eIF4E eIF4E p_4EBP1->eIF4E Releases Translation Protein Translation eIF4E->Translation Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle Inhibits AZD1208 AZD1208 AZD1208->PIM

Caption: Simplified PIM kinase signaling pathway and the point of intervention by AZD1208.

Experimental Workflow for Preclinical Evaluation of a PIM Kinase Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a novel PIM kinase inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., AZD1208) Biochemical_Assay Biochemical Assays (Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo_Xenograft In Vivo Xenograft Models Cell_Based_Assay->In_Vivo_Xenograft PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD_Analysis Toxicity_Studies Toxicity Studies PK_PD_Analysis->Toxicity_Studies Clinical_Trials Phase I/II Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: A generalized experimental workflow for the preclinical development of a PIM kinase inhibitor.

Detailed Experimental Protocols

Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

A general synthesis involves the following steps:

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is suspended in toluene and heated.[7]

  • An aqueous solution of N-methylpiperazine is added dropwise, and the mixture is stirred.[7]

  • After cooling, the reaction mixture is washed, and the organic layer is diluted with isopropanol.[7]

  • Palladium/carbon catalyst is added, and the mixture is hydrogenated overnight under hydrogen pressure.[7]

  • The catalyst is removed by filtration, and the filtrate is concentrated and crystallized to yield the final product.[7]

In Vitro Kinase Inhibition Assay (for AZD1208)
  • Principle: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Protocol Outline (based on typical kinase assays):

    • Recombinant PIM kinase isoforms (PIM1, PIM2, PIM3) are incubated in a reaction buffer.

    • A specific peptide substrate for the PIM kinase and ATP are added to the reaction mixture.

    • The test compound (e.g., AZD1208) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay for AZD1208)
  • Principle: To assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Protocol Outline:

    • Cancer cells (e.g., gastric cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.[8]

    • The cells are treated with various concentrations of the test compound (e.g., AZD1208) for a specified duration (e.g., 120 hours).[8]

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

    • Cell survival is calculated as a percentage relative to untreated control cells.

In Vivo Tumor Xenograft Model (for AZD1208)
  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Protocol Outline:

    • Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells (e.g., MOLM-16 or KG-1a AML cells).[3]

    • Tumors are allowed to grow to a palpable size.

    • The mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (e.g., AZD1208) orally at a specified dose and schedule.

    • The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for downstream targets of PIM kinases).

Clinical Landscape and Future Directions

Several PIM kinase inhibitors, including AZD1208, have entered Phase I clinical trials for both hematological and solid tumors.[9] While single-agent efficacy has been limited in some studies, the biological activity of these inhibitors has been demonstrated.[9] Future research is likely to focus on combination therapies, where PIM kinase inhibitors are used to overcome resistance to other targeted agents or chemotherapy.[5] The development of next-generation PIM inhibitors with improved pharmacokinetic properties and selectivity continues to be an active area of research.

Conclusion

Targeting the PIM kinase family represents a promising therapeutic strategy in oncology. While the specific compound N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide requires further investigation to determine its precise role, the broader class of PIM kinase inhibitors, exemplified by AZD1208, has demonstrated significant preclinical activity and a clear mechanism of action. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers working to advance PIM kinase inhibitors into effective cancer therapies. The continued exploration of compounds containing piperazine and other privileged scaffolds will be crucial in the development of novel and more effective treatments for a range of malignancies.

References

Exploratory

Spectroscopic and Structural Elucidation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of the compound N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines expected spectroscopic data based on the compound's structure, details the experimental protocols for acquiring such data, and presents relevant workflows and structural representations.

Chemical Structure and Properties

  • IUPAC Name: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • CAS Number: 262368-30-9

  • Molecular Formula: C₁₄H₂₂N₄O

  • Molecular Weight: 262.35 g/mol

Spectroscopic Data

While specific, experimentally-derived raw data for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is not publicly available, this section presents the expected spectroscopic characteristics based on the known structure and data from analogous compounds. This information is typically confirmed by a Certificate of Analysis (CoA) provided by the supplier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.2d2HAr-H (ortho to -NH₂)
~ 6.5 - 6.7d2HAr-H (meta to -NH₂)
~ 4.5 - 5.5s (broad)2H-NH
~ 3.2s3HN-CH ₃ (acetamide)
~ 2.8 - 3.0t4H-CH ₂- (piperazine, adjacent to N-CH₃)
~ 2.4 - 2.6t4H-CH ₂- (piperazine, adjacent to C=O)
~ 2.3s3HN-CH ₃ (piperazine)
~ 2.2s2H-CH ₂-C=O

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 170C =O (amide)
~ 145Ar-C -NH₂
~ 128Ar-C -H
~ 115Ar-C -H
~ 120Ar-C -N
~ 60-C H₂-C=O
~ 55-C H₂- (piperazine)
~ 53-C H₂- (piperazine)
~ 46N-C H₃ (piperazine)
~ 35N-C H₃ (acetamide)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200N-HStretching (amine)
3100 - 3000C-HStretching (aromatic)
2950 - 2800C-HStretching (aliphatic)
1650 - 1600C=OStretching (amide)
1620 - 1580C=CStretching (aromatic)
1520 - 1500N-HBending (amine)
1300 - 1000C-NStretching
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zInterpretation
262.18[M]⁺ (Molecular Ion)
247[M - CH₃]⁺
120[H₂N-C₆H₄-N(CH₃)]⁺
99[CH₃-N(CH₂CH₂)₂N]⁺
70[CH₂=N(CH₃)CH₂CH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Synthesis

A common synthetic route for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide involves a multi-step process. The general steps include the reaction of N-methyl-4-nitroaniline with chloroacetyl chloride, followed by substitution with 1-methylpiperazine and subsequent reduction of the nitro group.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to include the expected molecular weight of the compound.

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Logical Relationship of Spectroscopic Analysis

G cluster_0 Spectroscopic Analysis Workflow Compound N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Synthetic Pathway Overview

G cluster_1 Synthetic Pathway Start N-Methyl-4-nitroaniline + Chloroacetyl chloride Reaction1 Acetylation Start->Reaction1 Intermediate1 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide Reaction2 Nucleophilic Substitution Intermediate1->Reaction2 Reaction1->Intermediate1 Reagent2 1-Methylpiperazine Reagent2->Reaction2 Intermediate2 N-(4-Nitrophenyl)-N,4-dimethyl- 1-piperazineacetamide Reaction3 Reduction Intermediate2->Reaction3 Reaction2->Intermediate2 FinalProduct N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Reaction3->FinalProduct

Caption: Synthetic Pathway Overview.

Protocols & Analytical Methods

Method

Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a synthetic acetamide derivative with potential pharmacological applications.[1][2] This compound, with the molecular formula C₁₄H₂₂N₄O and a molecular weight of 262.35 g/mol , is structurally related to Nintedanib, a known kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1][2] The protocols outlined below are intended for use by qualified researchers and scientists in a laboratory setting.

Application Notes

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. The presence of a piperazine ring is often associated with a range of biological effects, including enzyme inhibition and receptor modulation.[1] Research suggests that compounds with similar structures may act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and fibrosis, making them relevant for oncology and anti-inflammatory research.[1][2] It has also been reported to show potential antidiabetic, anti-inflammatory, and antibacterial activity.[3]

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its structural features, including a primary aromatic amine and a tertiary amine within the piperazine ring, offer multiple points for further chemical modification, allowing for the generation of diverse chemical libraries for screening purposes.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
CAS Number 262368-30-9[1][5][6]
Molecular Formula C₁₄H₂₂N₄O[1][5][7][8]
Molecular Weight 262.35 g/mol [1][5][7][8]
Appearance Off-White to Pale Beige Solid[5]
Melting Point 152 - 154°C[5]
Boiling Point (Predicted) 434.8±40.0 °C[5]
Density (Predicted) 1.151 g/cm³[5]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
pKa (Predicted) 7.43±0.10[5]

Experimental Protocols

The synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide can be achieved through a multi-step process. Below are two detailed protocols based on available literature.

Protocol 1: Two-Step Synthesis via Nitro Intermediate

This protocol involves the initial formation of a nitro-substituted intermediate, followed by its reaction with N-methylpiperazine and subsequent reduction of the nitro group.

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • To a 1-liter three-necked flask, add 40 g of N-methyl-4-nitroaniline and 320 ml of ethyl acetate.

  • At a controlled temperature of 20-25°C, add a mixed solution of 31.2 g (1.05 eq) of chloroacetyl chloride and 80 ml of ethyl acetate dropwise over 30 minutes.

  • Stir the reaction mixture at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is formed and can be used in the next step.

Step 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

  • Suspend 210.0 g (0.9185 mol) of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in 1157.56 mL of toluene and heat to 40°C.[5][9]

  • Add an aqueous solution of N-methylpiperazine (252.65 mL, 2.48 eq.) dropwise over 30 minutes.[5][9]

  • Stir the reaction mixture at 55°C for 2 hours.[5][9]

  • After cooling to room temperature, wash the reaction mixture with 157.23 mL of water.[5][9]

  • Dilute the organic layer with 1075.33 mL of isopropanol.[5][9]

  • Add 18.81 g of Palladium/carbon catalyst and hydrogenate the mixture overnight at 20°C under 1 bar of hydrogen pressure.[5][9]

  • After the reaction is complete, remove the catalyst by filtration.[5][9]

  • Concentrate the filtrate to about 150 mL and triturate with 120.0 mL of ether.[5][9]

  • Collect the crystalline product by filtration, wash with ether, and dry under vacuum to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[5][9]

Quantitative Data for Protocol 1

Reactant/ProductAmountMolesYield
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide210.0 g0.9185-
N-methylpiperazine252.65 mL2.278-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide170 g0.64870.5%
Protocol 2: One-Pot Synthesis with In-Situ Reduction

This protocol combines the substitution and reduction steps into a more streamlined process.

  • In a suitable reaction vessel, dissolve N-methyl-4-nitroaniline in an appropriate solvent such as ethyl acetate.

  • Cool the solution and slowly add chloroacetyl chloride.

  • After the formation of the chloroacetamide intermediate (monitored by TLC), add N-methylpiperazine (2.5 eq) dropwise while maintaining the temperature at 20-25°C.[9]

  • After the addition is complete, heat the reaction mixture to 45-50°C and maintain for 4.5 hours, monitoring by TLC.[9]

  • Cool the mixture to 10-15°C and add 120 ml of 28% ammonia solution and 120 ml of water.[9]

  • Add 140 g (3.0 eq) of sodium dithionite (insurance powder) in portions.[9]

  • Heat the mixture to 50-55°C and stir for 2.5 hours, monitoring the reduction by TLC.[9]

  • After completion, cool to 20-25°C and separate the organic layer.[9]

  • Wash the organic layer with 50 ml of ethyl acetate, followed by 50 ml of saturated brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the residue from 80 ml of ethyl acetate.[9]

  • Filter the solid and dry to obtain the final product.[9]

Quantitative Data for Protocol 2

Reactant/ProductAmountYieldPurity
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide54.67 g79.27%98.91%

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for producing N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_coupling Coupling Reaction cluster_reduction Reduction SM1 N-Methyl-4-nitroaniline Intermediate 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide SM1->Intermediate + SM2 SM2 Chloroacetyl Chloride SM3 1-Methylpiperazine Coupled N-(4-Nitrophenyl)-N,4-dimethyl- 1-piperazineacetamide Intermediate->Coupled + SM3 Product N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Coupled->Product Reduction (e.g., H₂/Pd-C)

Caption: Synthetic route for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Potential Signaling Pathway Inhibition

As this compound is structurally related to kinase inhibitors, the following diagram illustrates a generalized signaling pathway that such molecules might inhibit. This is a representative diagram and not specific to the title compound.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Substrate Substrate Protein Receptor->Substrate Activates Kinase_Inhibitor N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide (Proposed Kinase Inhibitor) Kinase_Inhibitor->Receptor Inhibits ATP Binding ATP ATP ATP->Substrate Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis, etc.) Phospho_Substrate->Downstream Activates

References

Application

Application Notes and Protocols: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide from N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed methodology for the multi-step synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermedi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the multi-step synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermediate in pharmaceutical research, starting from N-Methyl-4-nitroaniline. The synthesis involves three primary stages: N-acetylation, nucleophilic substitution, and nitro group reduction. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and visual representations of the chemical pathway and experimental workflow to ensure reproducibility and clarity for researchers in drug discovery and development. The target compound is of significant interest due to its structural relation to kinase inhibitors that modulate signaling pathways involved in angiogenesis and cell proliferation.[1][2]

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors.[1][2] Its structural similarity to approved drugs like Nintedanib, which targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), underscores its importance in the exploration of new therapeutic agents for cancer and fibrotic diseases.[2] The following protocol outlines a reliable synthetic route from N-Methyl-4-nitroaniline, providing researchers with a practical guide for its preparation.

Synthesis Pathway

The overall synthetic scheme is a three-step process starting with the acylation of N-Methyl-4-nitroaniline, followed by a nucleophilic substitution with 1-methylpiperazine, and concluding with the reduction of the nitro group.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction N-Methyl-4-nitroaniline N-Methyl-4-nitroaniline 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide N-Methyl-4-nitroaniline->2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Chloroacetyl Chloride, Triethylamine, Toluene Intermediate_A 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide Intermediate_A->N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide 1-Methylpiperazine, Acetone, K2CO3 Intermediate_B N,4-Dimethyl-N-(4-nitrophenyl) -1-piperazineacetamide N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide Intermediate_B->N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide H2, Pd/C, Isopropanol

Caption: Overall synthetic pathway for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

This procedure details the N-acetylation of N-Methyl-4-nitroaniline with chloroacetyl chloride.

Materials:

  • N-Methyl-4-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel

Procedure:

  • To a stirred solution of N-Methyl-4-nitroaniline (1.0 mol) and triethylamine (1.0 mol) in toluene (320 mL) in a round-bottom flask, add 250 mL of water.[3]

  • Cool the mixture to 10-20°C using an ice bath.[3]

  • Slowly add chloroacetyl chloride (1.0 mol) dropwise to the reaction mixture over approximately 3 hours, maintaining the temperature at 15 ± 5°C.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[3]

  • Filter the resulting precipitate using a Büchner funnel and wash with water.

  • Dry the solid product, 2-chloro-N-p-nitrophenylacetamide, under vacuum.

Step 2: Synthesis of N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide

This step involves the nucleophilic substitution of the chloro group with 1-methylpiperazine.

Materials:

  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • 1-Methylpiperazine

  • Potassium carbonate

  • Acetone

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 1-methylpiperazine (65 mmol) and potassium carbonate (100 mmol) in acetone (200 mL) in a round-bottom flask.[4]

  • Slowly add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (50 mmol) to the mixture.[4]

  • Stir the reaction mixture at room temperature for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate and remove the solvent from the filtrate using a rotary evaporator.[4]

  • Dissolve the residue in ethyl acetate (3 x 50 mL) and wash with water (20 mL).[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]

Step 3: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

The final step is the reduction of the nitro intermediate to the desired amino product via catalytic hydrogenation.

Materials:

  • N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide

  • Isopropanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Suspend N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide in isopropanol.

  • Add 10% Palladium on carbon catalyst to the suspension.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 bar) at 20°C overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether) to afford the final product.

Quantitative Data Summary

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Melting Point (°C)
12-Chloro-N-methyl-N-(4-nitrophenyl)acetamideN-Methyl-4-nitroaniline228.6385-95>98109.5-110
2N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamideIntermediate from Step 1292.3380-90>95N/A
3N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamideIntermediate from Step 2262.3570-80>98152-154

Yields and purities are estimates based on literature for similar reactions and may vary depending on experimental conditions.

Experimental Workflow

G cluster_prep Preparation cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Reduction cluster_analysis Analysis prep_reagents Prepare Reagents and Solvents setup_glassware Set up Glassware prep_reagents->setup_glassware acetylation React N-Methyl-4-nitroaniline with Chloroacetyl Chloride setup_glassware->acetylation workup1 Filter and Dry Intermediate 1 acetylation->workup1 substitution React Intermediate 1 with 1-Methylpiperazine workup1->substitution workup2 Extract and Purify Intermediate 2 substitution->workup2 reduction Catalytic Hydrogenation of Intermediate 2 workup2->reduction workup3 Filter and Purify Final Product reduction->workup3 characterization Characterize Product (NMR, MS, HPLC) workup3->characterization

Caption: General experimental workflow for the synthesis.

Biological Context: Kinase Inhibition Pathway

The target molecule, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, is structurally related to multi-kinase inhibitors. These inhibitors typically function by blocking the ATP-binding site of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR. This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis, processes that are often dysregulated in cancer and fibrosis.[1][2]

G cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling cluster_cellular Cellular Response VEGFR VEGFR pathways Signaling Cascades (e.g., MAPK, PI3K/AKT) VEGFR->pathways PDGFR PDGFR PDGFR->pathways FGFR FGFR FGFR->pathways inhibitor N-(4-Aminophenyl)-N,4-dimethyl -1-piperazineacetamide (and related compounds) inhibitor->VEGFR Inhibits inhibitor->PDGFR Inhibits inhibitor->FGFR Inhibits proliferation Cell Proliferation pathways->proliferation migration Cell Migration pathways->migration angiogenesis Angiogenesis pathways->angiogenesis

Caption: Inhibition of receptor tyrosine kinase signaling pathways.

Conclusion

This document provides a comprehensive guide for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide from N-Methyl-4-nitroaniline. The detailed protocols, quantitative data, and visual aids are intended to facilitate the successful and reproducible synthesis of this valuable pharmaceutical intermediate. The information on its biological context as a potential kinase inhibitor provides a rationale for its importance in drug discovery and development programs. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out these protocols.

References

Method

Application Note: Chromatographic Purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

Introduction N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O.[1] This compound and its analogs are of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O.[1] This compound and its analogs are of interest in medicinal chemistry and drug development, potentially as anti-cancer agents.[1] Achieving high purity of this compound is crucial for its use in research and pharmaceutical applications. This application note provides a detailed protocol for the purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide using column chromatography, a common and effective purification technique for this class of molecules.[1][2]

The purification of piperazine-containing compounds can present challenges due to their inherent physicochemical properties. The presence of two nitrogen atoms in the piperazine moiety makes these compounds highly polar and basic.[3] This can lead to issues during chromatographic separation, such as poor retention and peak tailing on reverse-phase High-Performance Liquid Chromatography (HPLC) and strong interactions with silica gel in normal-phase chromatography.[3] Therefore, careful selection of the stationary and mobile phases is critical for successful purification.

This document outlines a general workflow for the purification process, from crude sample preparation to purity analysis of the final product.

Experimental Workflow

Purification_Workflow Crude Crude N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Dissolve Dissolve Crude Product in Minimum Volume of Mobile Phase Crude->Dissolve Load Load Sample onto Pre-equilibrated Chromatography Column Dissolve->Load Elute Elute with Dichloromethane/Ethanol Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Identify Pure Fractions Evaporate Evaporate Solvent under Reduced Pressure Pool->Evaporate Pure Pure Product Evaporate->Pure Analyze Purity Analysis (HPLC, NMR, MS) Pure->Analyze

Figure 1: General workflow for the chromatographic purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Materials and Methods

Materials:

  • Crude N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Ethyl acetate, analytical grade

  • Hexane, analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain

  • Glass column for chromatography

  • Fraction collector (optional)

  • Rotary evaporator

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

1. Preparation of the Chromatography Column:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane).

  • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity or with gentle pressure.

  • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

2. Sample Preparation:

  • Dissolve the crude N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in a minimum amount of dichloromethane.

  • If the crude product is not fully soluble, a small amount of a more polar solvent like ethanol can be added. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

3. Chromatographic Separation:

  • Carefully load the prepared sample onto the top of the equilibrated silica gel column.

  • Begin elution with the mobile phase. A common starting mobile phase is a mixture of a non-polar and a polar solvent. Based on literature for similar compounds, a system of dichloromethane and ethanol is effective.[2]

  • A gradient elution is recommended to achieve optimal separation. Start with a lower polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by increasing the percentage of ethanol.

  • Collect fractions of the eluate. The size of the fractions will depend on the column size and flow rate.

4. Fraction Analysis:

  • Monitor the separation by Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., Dichloromethane/Ethanol, 50:1 v/v).[2]

  • Visualize the spots under UV light (if the compound is UV active) and/or by staining with potassium permanganate.

  • Identify the fractions containing the pure desired product.

5. Product Isolation and Analysis:

  • Pool the fractions that contain the pure compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield of the purified product.

  • Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[1][4] A purity level of >95% is typically desired.[1]

Data Presentation

Table 1: Summary of Chromatographic Techniques for Piperazine Derivatives

TechniqueStationary PhaseMobile Phase/EluentDetectionApplicationReference
Column Chromatography Silica GelDichloromethane/Ethanol (50/1, v/v)TLC with UV/StainPreparative Purification[2]
HPLC C18 (Reverse-Phase)Acetonitrile/Water with additivesUV-DADQuantitative Purity Analysis[1][5]
GC-MS Capillary ColumnHeliumMass SpectrometryQualitative Analysis[5]
Ion Exchange Anionic/Cationic ResinsAqueous BuffersConductivityRemoval of Ionic Impurities[6]

Table 2: Example Parameters for Preparative Column Chromatography

ParameterValue/Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 5 cm (diameter) x 50 cm (length)
Mobile Phase Gradient of Ethanol in Dichloromethane (0% to 10%)
Flow Rate 10-15 mL/min
Sample Loading 1-2 g of crude product
Fraction Size 20-25 mL
Monitoring TLC (DCM/EtOH 50:1), UV visualization

Troubleshooting

  • Poor Separation: If the compound of interest co-elutes with impurities, optimize the mobile phase gradient. A shallower gradient may improve resolution.

  • Peak Tailing: The basic nature of the piperazine moiety can cause interaction with acidic silica gel, leading to peak tailing.[3] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can mitigate this issue.

  • Low Recovery: Ensure the compound is not irreversibly adsorbed onto the stationary phase. If this is suspected, consider using a different stationary phase like alumina or a reverse-phase silica.

Conclusion

The protocol described in this application note provides a robust method for the purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide using column chromatography. By carefully selecting the chromatographic conditions and monitoring the separation process, a high degree of purity can be achieved, which is essential for subsequent research and development activities. The provided workflow and parameters can be adapted and optimized based on the specific impurity profile of the crude material.

References

Application

Application Note: HPLC Analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermediate in the synthesis of the pharmaceutical agent Nintedanib. The described method is suitable for purity assessment and quality control in research, development, and manufacturing environments. The protocol employs a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No: 262368-30-9) is a critical building block in the synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][2] Accurate and reliable analytical methods are therefore essential to ensure the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the HPLC analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, including chromatographic conditions, sample preparation, and data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is provided in Table 1.

PropertyValueReference
CAS Number 262368-30-9[3]
Molecular Formula C14H22N4O[1]
Molecular Weight 262.35 g/mol [1]
Appearance White solid/powder[1][3]
Purity ≥99.5% (Typical)[3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo ME204 or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (≥99.5% purity).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

The HPLC analysis is performed using the following chromatographic conditions:

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Data Presentation

The quantitative data obtained from the HPLC analysis is summarized in the following tables.

Table 2: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 3: Method Validation Parameters
ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C Instrument Setup & Equilibration A->C B Standard & Sample Solution Preparation D Sample Injection B->D C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for the HPLC analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control of this important pharmaceutical intermediate. The provided protocol and chromatographic conditions can be readily implemented in a laboratory setting.

References

Method

Application Notes and Protocols for TLC Monitoring of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide Synthesis

Introduction N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O.[1][2] It serves as a key intermediate in the synthesis of various active pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O.[1][2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, including some kinase inhibitors used in cancer therapy.[1][3][4] The synthesis of this compound involves a multi-step process that requires careful monitoring to ensure reaction completion and maximize yield. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for monitoring the progress of this synthesis.[1] These application notes provide a detailed protocol for using TLC to monitor the key stages of the N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide synthesis.

Synthesis Overview

The synthesis is typically a three-step process starting from N-methyl-4-nitroaniline.

  • Acetylation: N-methyl-4-nitroaniline is reacted with chloroacetyl chloride to form the intermediate 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.[5]

  • Nucleophilic Substitution: The chloroacetamide intermediate is then reacted with 1-methylpiperazine to yield N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide.[5]

  • Nitro Group Reduction: The nitro group of the second intermediate is reduced to an amine, affording the final product, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.[5][6]

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Substitution cluster_2 Step 3: Reduction A N-methyl-4-nitroaniline reagent1 + Chloroacetyl Chloride A->reagent1 B 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide reagent2 + 1-Methylpiperazine B->reagent2 reagent1->B C N-methyl-N-(4-nitrophenyl)-2- (4-methylpiperazin-1-yl)acetamide reagent3 + Reducing Agent (e.g., H₂/Pd-C) C->reagent3 reagent2->C D N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide (Final Product) reagent3->D

Figure 1: Three-step synthesis pathway for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Experimental Protocols

Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

  • Mobile Phases (Developing Solvents):

    • System A (Step 1): Ethyl Acetate : Petroleum Ether (2:1 v/v)

    • System B (Steps 2 & 3): Dichloromethane : Methanol (2:1 v/v)

  • Visualization: UV lamp (254 nm) and/or iodine chamber.

  • Spotting: Glass capillaries or micropipettes.

  • Reactants and Intermediates: As per the synthesis procedure.

  • Solvents for Sample Preparation: Ethyl acetate, Dichloromethane, Methanol.

Protocol 1: General TLC Workflow
  • Plate Preparation: Cut a silica gel plate to the desired size (e.g., 5 x 7 cm). Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to obtain a concentration of approximately 1-5 mg/mL.

  • Spotting: Using a capillary tube, spot the prepared sample onto the baseline. Also, spot the starting material(s) and, if available, the expected product as references. Keep the spots small and allow the solvent to evaporate completely between applications.

  • Development: Pour the appropriate mobile phase (System A or B) into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. If necessary, further visualization can be achieved by placing the plate in an iodine chamber.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC_Workflow prep 1. Plate Preparation (Draw Baseline) sample 2. Sample Preparation (Dissolve Reaction Mixture) prep->sample spot 3. Spotting (Apply Sample to Baseline) sample->spot develop 4. Development (Run Plate in Solvent) spot->develop visualize 5. Visualization (UV Lamp / Iodine) develop->visualize calculate 6. Rf Calculation & Analysis visualize->calculate

Figure 2: General workflow for the TLC monitoring protocol.

Protocol 2: Monitoring Specific Synthesis Steps

Step 1: Acetylation of N-methyl-4-nitroaniline

  • Objective: To monitor the consumption of N-methyl-4-nitroaniline.

  • Mobile Phase: System A (Ethyl Acetate : Petroleum Ether = 2:1).

  • Reference Spots:

    • Spot 1: N-methyl-4-nitroaniline (Starting Material).

    • Spot 2: Co-spot (Starting Material + Reaction Mixture).

    • Spot 3: Reaction Mixture.

  • Expected Outcome: The starting material spot (Rf ≈ 0.42) will diminish in intensity over time, while a new, less polar product spot (2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide) will appear.[5] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Step 2: Substitution with 1-Methylpiperazine

  • Objective: To monitor the consumption of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

  • Mobile Phase: System B (Dichloromethane : Methanol = 2:1).

  • Reference Spots:

    • Spot 1: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (Starting Material).

    • Spot 2: Co-spot.

    • Spot 3: Reaction Mixture.

  • Expected Outcome: The starting material spot (Rf ≈ 0.61) will be replaced by a more polar product spot corresponding to N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide.[5] The reaction is complete upon the disappearance of the starting material.

Step 3: Reduction of the Nitro Group

  • Objective: To monitor the conversion of the nitro-intermediate to the final amino product.

  • Mobile Phase: System B (Dichloromethane : Methanol = 2:1).

  • Reference Spots:

    • Spot 1: N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Starting Material).

    • Spot 2: Co-spot.

    • Spot 3: Reaction Mixture.

  • Expected Outcome: The starting material (nitro compound) will be converted into the more polar final product, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Rf ≈ 0.46).[5] The reaction is complete when the spot for the nitro-intermediate is absent.

Figure 3: Illustrative TLC plate for Step 3 (Reduction), showing Starting Material (SM, red) converting to Product (P, green) over time (T₀, T₁, T꜀).

Data Presentation

The following table summarizes the key compounds and their expected TLC characteristics in the specified solvent systems.

Compound NameStructure AbbreviationSynthesis StepMobile SystemApprox. Rf Value
N-methyl-4-nitroanilineSM11A~0.42
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideINT11, 2B~0.61
N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamideINT22, 3BN/A
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamideProduct3B~0.46

Note: Rf values are approximate and can vary based on exact TLC plate type, chamber saturation, temperature, and solvent purity.[5] It is crucial to run reference standards alongside the reaction mixture for accurate comparison.

References

Application

Application Notes and Protocols: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key organic reagent, serves as a critical building block in the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key organic reagent, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring a reactive aniline moiety and a piperazineacetamide group, makes it a versatile intermediate. This document provides detailed application notes and experimental protocols for its use, with a primary focus on its role in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.

Chemical and Physical Properties

PropertyValueReference
CAS Number 262368-30-9N/A
Molecular Formula C₁₄H₂₂N₄ON/A
Molecular Weight 262.35 g/mol N/A
Melting Point 152-154 °CN/A
Appearance Off-White to Pale Beige SolidN/A
Solubility DMSO (Slightly), Methanol (Slightly)N/A

Applications in Organic Synthesis

The primary application of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is as a nucleophilic reagent in condensation reactions. The arylamine group provides a site for the formation of new carbon-nitrogen bonds, which is pivotal in the construction of various heterocyclic and pharmacologically active molecules.

Key Application: Synthesis of Nintedanib

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a crucial intermediate in the synthesis of Nintedanib, a small molecule kinase inhibitor used in the treatment of various fibrotic diseases and certain types of cancer.[1] The synthesis involves the condensation of the aniline nitrogen of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide with an activated indole derivative.

Experimental Protocols

Synthesis of Nintedanib

This protocol outlines the condensation reaction between N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide and an N-acetylated indole derivative to yield Nintedanib.

Reaction Scheme:

Quantitative Data for Nintedanib Synthesis

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide262.3517.60.06711.0
N-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate~379.3819.0~0.0501~0.75
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%)
Nintedanib539.62~27.0425.1~92.8

Note: The molecular weight of the indole reactant is estimated based on its structure. The yield is calculated based on the limiting reagent, which is the indole derivative.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide (17.6 g) and N-acetyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate (19 g).[2]

  • Solvent Addition: Add a mixture of N,N-Dimethylformamide (DMF, 15 mL) and methanol (75 mL) to the reaction vessel.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for at least 1.5 hours.[2]

  • Deprotection: After the initial reflux, add piperidine (9.4 g) to the reaction solution to facilitate the removal of the acetyl protecting group. Continue to heat the mixture for an additional hour.[3]

  • Work-up and Isolation: Cool the reaction mixture to 5 °C. The product, Nintedanib, will precipitate out of the solution.[2]

  • Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from methanol to achieve high purity (e.g., >99.5%).[2][4]

Visualizations

Experimental Workflow: Synthesis of Nintedanib

The following diagram illustrates the key steps in the synthesis of Nintedanib using N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide as a starting material.

G cluster_start Starting Materials cluster_reaction Reaction cluster_deprotection Deprotection cluster_workup Work-up & Purification cluster_product Final Product A N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide C Condensation Reaction (DMF/Methanol, Reflux) A->C B N-acetyl-3-(methoxy(phenyl)methylene)- 2-oxoindoline-6-carboxylate B->C D Addition of Piperidine (Removal of Acetyl Group) C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization (Methanol) F->G H Nintedanib G->H G cluster_ligands Growth Factors (Ligands) cluster_receptors Receptor Tyrosine Kinases (Cell Membrane) cluster_nintedanib cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/AKT) VEGFR->Signaling FGFR->Signaling PDGFR->Signaling Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Fibroblast Proliferation & Migration Signaling->Proliferation

References

Method

Application Notes and Protocols for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with the CAS number 262368-30-9, is a synthetic acetamide derivative.[1][2] Structurally,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with the CAS number 262368-30-9, is a synthetic acetamide derivative.[1][2] Structurally, it features a 4-aminophenyl group and a methyl group attached to the acetamide nitrogen, and a 4-methylpiperazine ring linked via a methylene bridge to the carbonyl group.[1][2] This compound is recognized as being structurally related to Nintedanib, a potent triple angiokinase inhibitor.[2][3] Consequently, it is investigated for its potential as an inhibitor of multiple receptor tyrosine kinases (RTKs), playing a crucial role in angiogenesis and cell proliferation.

This document provides detailed application notes and experimental protocols for the use of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in research settings, with a focus on its action as a kinase inhibitor.

Biological Target and Mechanism of Action

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is understood to function as a multi-targeted tyrosine kinase inhibitor, targeting key receptors involved in angiogenesis and cell growth. The primary targets are:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

By binding to the intracellular ATP-binding pocket of these receptors, the compound inhibits their autophosphorylation and downstream signaling cascades.[1][4][5] This blockade of signal transduction ultimately interferes with cell proliferation, migration, and survival, particularly in the context of cancer and fibrosis.[1][4][5]

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of Nintedanib, a structurally related compound, has been quantified against a panel of receptor tyrosine kinases. These values provide a strong indication of the expected potency of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Target KinaseIC50 (nM)Reference
VEGFR134[3][6]
VEGFR213[3][6]
VEGFR313[3][6]
FGFR169[3][6]
FGFR237[3][6]
FGFR3108[3][6]
PDGFRα59[3][6]
PDGFRβ65[3][6]
Flt-326[1]
Lck16[6]
Src156[6]

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the target kinase activity in a cell-free assay.

Signaling Pathways

The inhibition of VEGFR, FGFR, and PDGFR by N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide disrupts multiple downstream signaling pathways critical for cellular functions. The primary affected pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-Akt pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects RTK VEGFR / FGFR / PDGFR PLCg PLCγ RTK->PLCg PI3K PI3K RTK->PI3K GRB2_SOS GRB2/SOS RTK->GRB2_SOS Compound N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Compound->RTK AKT Akt PI3K->AKT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Caption: Overview of the signaling pathways inhibited by the compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC50 value of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide against a specific receptor tyrosine kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate (e.g., Poly-Glu-Tyr) - ATP - Assay Buffer start->prepare_reagents prepare_compound Prepare Serial Dilutions of the Compound prepare_reagents->prepare_compound incubation Incubate Kinase and Compound prepare_compound->incubation reaction Initiate Reaction with ATP and Substrate incubation->reaction detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare solutions of the recombinant human kinase, the substrate (e.g., a biotinylated peptide), and ATP in the assay buffer.

  • Assay Procedure (in a 384-well plate format):

    • Add the diluted compound to the wells.

    • Add the kinase solution to the wells and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature to allow for phosphorylation of the substrate.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the level of substrate phosphorylation using a suitable detection method (e.g., HTRF, AlphaScreen, or fluorescence polarization).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of the compound on a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_compound Add Serial Dilutions of the Compound seed_cells->add_compound incubate_cells Incubate Cells for 48-72 hours add_compound->incubate_cells add_reagent Add Proliferation Reagent (e.g., MTT, WST-1) incubate_cells->add_reagent measure_signal Measure Absorbance or Fluorescence add_reagent->measure_signal calculate_viability Calculate Cell Viability and Determine EC50 measure_signal->calculate_viability end End calculate_viability->end

Caption: Workflow for a cell proliferation assay.

Methodology:

  • Cell Culture:

    • Culture the chosen cell line in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

    • Add a cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Safety Precautions

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[8]

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a valuable research tool for investigating the roles of VEGFR, FGFR, and PDGFR signaling in various physiological and pathological processes. The protocols provided herein offer a framework for characterizing its inhibitory activity and cellular effects. As with any experimental work, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.

References

Application

Application Notes and Protocols for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in Cell Culture Assays

Introduction N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a chemical compound available from several suppliers. As of the latest available information, there are no published scientific studies detailing its s...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a chemical compound available from several suppliers. As of the latest available information, there are no published scientific studies detailing its specific biological activity, mechanism of action, or established protocols for its use in cell culture assays. The information available is currently limited to its chemical properties and supply sources.

This document aims to provide a foundational framework for researchers and scientists interested in investigating the potential biological effects of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. The following sections offer generalized protocols and a hypothetical workflow for screening and characterizing this compound in a cell culture setting. These are intended to serve as a starting point for developing specific, optimized assays.

Hypothetical Screening Workflow

The following diagram outlines a general workflow for the initial screening and characterization of a novel compound like N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in cell culture.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Stock Solution) C Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Line Selection (e.g., Cancer Cell Lines) B->C D Dose-Response Analysis (Determine IC50) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (e.g., Propidium Iodide Staining) D->F G Target Identification (e.g., Western Blot, Kinase Profiling) D->G H Identify Modulated Signaling Pathways G->H I Pathway Validation (e.g., Reporter Assays, Gene Expression Analysis) H->I

Figure 1. A general workflow for the initial characterization of a novel compound in cell culture.

General Protocols

The following are generalized protocols that can be adapted for the initial investigation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

1. Preparation of Stock Solutions

It is crucial to have a high-concentration, sterile stock solution of the compound for accurate and reproducible experiments.

  • Materials:

    • N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Protocol:

    • Determine the desired stock concentration (e.g., 10 mM or 20 mM).

    • Calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the compound and add it to a sterile tube.

    • Add the calculated volume of DMSO to dissolve the compound. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of the compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

  • Materials:

    • Selected cell line(s)

    • Complete cell culture medium

    • 96-well cell culture plates

    • N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Data Presentation

As no experimental data is available for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a template for data presentation is provided below. Once experiments are conducted, the results can be populated into a similar table.

Table 1: Hypothetical Cytotoxicity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., HeLaMTT48Data to be determined
e.g., A549CellTiter-Glo48Data to be determined
e.g., MCF-7MTT72Data to be determined

Hypothetical Signaling Pathway

Without experimental evidence, it is not possible to define the precise signaling pathway modulated by this compound. However, many small molecule inhibitors target common pathways involved in cell proliferation and survival. The diagram below represents a generic kinase signaling pathway that is often a target in drug discovery.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 Effector Effector Protein (e.g., mTOR) Kinase2->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Compound N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Compound->Kinase2 Hypothetical Inhibition

Figure 2. Hypothetical inhibition of a generic kinase signaling pathway by the compound.

Disclaimer: The protocols, workflows, and pathways described above are generalized and for illustrative purposes only. They are intended to serve as a guide for the initial investigation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. Specific experimental conditions, including cell lines, compound concentrations, and incubation times, will need to be optimized for any new research study. All laboratory work should be conducted under appropriate safety guidelines.

Method

Application Notes and Protocols: Solubility and Stability Testing of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O and a molecular w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O and a molecular weight of 262.35 g/mol .[1][2] Its chemical structure includes a 4-aminophenyl group, a central acetamide linkage, and a 4-methylpiperazine moiety.[1] This compound is structurally related to Nintedanib, a tyrosine kinase inhibitor, and is noted as a potential impurity or intermediate in its synthesis.[3][4] Understanding the solubility and stability of this compound is critical for its handling, formulation development, and for ensuring the quality and safety of any related drug products.

These application notes provide detailed protocols for determining the aqueous kinetic solubility and conducting forced degradation studies to assess the intrinsic stability of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Physicochemical Properties

PropertyValueSource
CAS Number 262368-30-9[3]
Molecular Formula C₁₄H₂₂N₄O[1][2]
Molecular Weight 262.35 g/mol [1][2]
Appearance Off-White to Pale Beige Solid[3]
Predicted pKa 7.43 ± 0.10[3]
Solubility Slightly soluble in DMSO and Methanol[3]

Aqueous Kinetic Solubility Testing

Objective: To determine the kinetic solubility of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in aqueous buffers across a physiologically relevant pH range at both room and physiological temperatures. This high-throughput method is suitable for early-stage drug discovery.[5][6]

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM DMSO Stock Solution C Add DMSO Stock to Buffers (2% final DMSO) A->C B Prepare Aqueous Buffers (pH 2, 5, 7.4, 9) B->C D Incubate & Shake (1.5h @ 25°C & 37°C) C->D E Filter Samples (0.45 µm filter plate) D->E G Analyze Filtrate by HPLC-UV E->G F Prepare Calibration Standards F->G H Calculate Solubility (µg/mL & µM) G->H

Caption: Workflow for the kinetic solubility determination of the target compound.

Protocol: Kinetic Solubility by HPLC-UV
  • Materials and Reagents:

    • N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 2.0 and 5.0

    • Carbonate-bicarbonate buffer, pH 9.0

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid, HPLC grade

    • 96-well microtiter plates and filter plates (0.45 µm)

    • HPLC system with UV detector

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Assay Plate Preparation: To individual wells of a 96-well plate, add 196 µL of each aqueous buffer (pH 2, 5, 7.4, 9).

    • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 200 µM with 2% DMSO. Prepare in triplicate for each condition.

    • Incubation: Seal the plate and incubate for 1.5 hours on an orbital shaker. Run two separate plates, one at 25°C and another at 37°C.[5]

    • Filtration: After incubation, separate the undissolved precipitate by filtering the samples through a 0.45 µm filter plate into a clean collection plate.[6]

    • Quantification:

      • Prepare a calibration curve by diluting the 10 mM DMSO stock solution in a 50:50 mixture of ACN and water.

      • Analyze the filtered samples and calibration standards by a suitable reversed-phase HPLC-UV method (e.g., C18 column, mobile phase of ACN/water with 0.1% formic acid, UV detection at an appropriate wavelength).

    • Data Analysis: Calculate the concentration of the dissolved compound in the filtrate using the calibration curve. Report the average solubility and standard deviation.

Data Presentation: Hypothetical Kinetic Solubility Data
pHTemperature (°C)Solubility (µg/mL ± SD)Solubility (µM ± SD)
2.025185.7 ± 8.2707.9 ± 31.2
5.02595.3 ± 4.5363.5 ± 17.2
7.42522.1 ± 1.984.2 ± 7.2
9.02515.8 ± 1.160.2 ± 4.2
2.037210.4 ± 11.5802.0 ± 43.8
5.037115.6 ± 6.1440.8 ± 23.3
7.43730.5 ± 2.4116.3 ± 9.1
9.03721.2 ± 1.580.8 ± 5.7

Stability and Forced Degradation Testing

Objective: To evaluate the intrinsic stability of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide under various stress conditions as mandated by ICH guideline Q1A(R2).[7][8] These forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[9]

Experimental Workflow: Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis A Prepare Compound Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light, Solid & Solution) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Quantify Degradation (%) & Identify Degradants H->I

Caption: Workflow for forced degradation (stress testing) of the target compound.

Protocol: Forced Degradation Studies
  • Materials and Reagents:

    • N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Calibrated oven, photostability chamber

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water).

    • Stress Conditions: Expose the compound to the following conditions, aiming for 5-20% degradation.[7][10] Time points should be optimized (e.g., 2, 4, 8, 24 hours).

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

      • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

      • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a calibrated oven.

      • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Sample Processing: At each time point, withdraw an aliquot. For acid and base hydrolysis, neutralize the sample before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all major degradation products.[11] Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (MS) can be used for the identification of degradants.

    • Data Analysis: Calculate the percentage of degradation of the parent compound. Report the number of major degradation products and their relative peak areas.

Data Presentation: Hypothetical Forced Degradation Results
Stress ConditionReagent / TemperatureDuration% Degradation of ParentNo. of Major Degradants (>0.5%)Observations
Control Room Temperature24h< 0.1%0No significant change.
Acid Hydrolysis 0.1 M HCl / 60°C8h12.5%2Significant degradation observed.
Base Hydrolysis 0.1 M NaOH / 60°C8h8.2%1Moderate degradation.
Oxidation 3% H₂O₂ / RT4h18.9%3Highly susceptible to oxidation.
Thermal (Solid) 80°C48h1.5%1Relatively stable in solid form.
Thermal (Solution) 80°C24h6.5%2More degradation in solution.
Photolytic (Solid) ICH Q1B-4.8%1Some light sensitivity.
Photolytic (Solution) ICH Q1B-9.7%2More light sensitive in solution.

Conclusion

The provided protocols offer a standardized framework for assessing the fundamental physicochemical properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. The kinetic solubility data is crucial for guiding formulation strategies and interpreting bioassay results. The forced degradation studies are fundamental for understanding the compound's intrinsic stability, identifying potential degradants, and are a prerequisite for the development and validation of robust, stability-indicating analytical methods required for quality control and regulatory submissions. The aromatic primary amine group suggests a potential susceptibility to oxidative and photolytic degradation, which should be carefully monitored.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-Aminophenyl)-N...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. Our aim is to help you improve your synthesis yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide?

A1: A prevalent and effective method involves a two-step process. The first step is the N-acylation of N-methyl-4-nitroaniline with chloroacetyl chloride. This intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is then reacted with N-methylpiperazine. The final step is the reduction of the nitro group to an amine, typically through catalytic hydrogenation or using a reducing agent like sodium dithionite.[1]

Q2: I am experiencing low yields. What are the most common reasons for this in this specific synthesis?

A2: Low yields in the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide can often be attributed to several factors:

  • Incomplete N-acylation: The initial acylation of N-methyl-4-nitroaniline can be challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the amine.

  • Steric Hindrance: The presence of the N-methyl group on the aniline can sterically hinder the approach of the acylating agent.

  • Side Reactions: The formation of byproducts, such as diacylated species, can reduce the yield of the desired product.[2]

  • Inefficient Nitro Group Reduction: The choice of reducing agent and reaction conditions for the nitro group reduction is critical for achieving a high yield. Incomplete reduction can lead to a mixture of the nitro and amino compounds, complicating purification.

Q3: How can I improve the yield of the initial N-acylation step?

A3: To improve the yield of the N-acylation of N-methyl-4-nitroaniline, consider the following:

  • Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can lead to side reactions. Monitoring the reaction by TLC or LC-MS is recommended to find the optimal temperature.

  • Use of a Catalyst: A nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) can significantly enhance the rate of acylation, especially for hindered anilines. DMAP reacts with the acylating agent to form a more reactive intermediate.[2]

Q4: What are the best practices for the purification of the final product?

A4: The basic nature of the piperazine moiety can sometimes make purification by standard silica gel chromatography challenging. If you are facing issues, consider the following:

  • Amine-deactivated silica gel: Using a stationary phase that has been treated to reduce the acidity of the silica can improve peak shape and reduce tailing.

  • Acid-base extraction: This can be a powerful technique to separate the basic product from non-basic impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Troubleshooting Guides

Low Yield in the N-acylation of N-methyl-4-nitroaniline
Symptom Possible Cause Suggested Solution
Starting material (N-methyl-4-nitroaniline) remains unreacted 1. Insufficient reactivity of the acylating agent (chloroacetyl chloride).2. Inadequate base to neutralize HCl byproduct.3. Low reaction temperature.1. Consider using a more reactive acylating agent or adding a catalytic amount of DMAP.2. Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) is used.3. Gradually increase the reaction temperature while monitoring for side product formation.
Multiple spots on TLC, indicating side products 1. Diacylation of the amine.2. Reaction temperature is too high, causing decomposition.1. Use a stoichiometric amount of chloroacetyl chloride and add it dropwise to the reaction mixture.2. Optimize the reaction temperature by running small-scale trials at different temperatures.
Low Yield in the Nitro Group Reduction
Symptom Possible Cause Suggested Solution
Incomplete conversion of the nitro-intermediate to the final product 1. Inefficient catalyst for hydrogenation.2. Insufficient amount of reducing agent (e.g., sodium dithionite).3. Suboptimal reaction conditions (temperature, pressure, time).1. Ensure the palladium on carbon catalyst is fresh and active. Consider screening other hydrogenation catalysts.2. Use a sufficient excess of the reducing agent.3. For hydrogenation, ensure adequate hydrogen pressure and reaction time. For chemical reduction, optimize the temperature and reaction time.
Presence of impurities in the final product 1. Formation of byproducts during reduction.2. Incomplete removal of the catalyst or reducing agent byproducts.1. Analyze the impurities by LC-MS to identify their structure and adjust reaction conditions accordingly.2. Ensure thorough filtration to remove the catalyst. If using a chemical reducing agent, perform appropriate aqueous work-up steps to remove salts.

Data Presentation

Comparison of Synthesis Protocols for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
Method Reducing Agent Solvent Temperature Reaction Time Yield Reference
Protocol 1Palladium/carbon, H₂Toluene/Isopropanol20°COvernight70.5%[1][4]
Protocol 2Sodium Dithionite ("Insurance Powder")Ethyl Acetate50-55°C2.5 hours79.27%[1]
Comparative Yields of Amide Bond Formation with Different Coupling Reagents (Model Reaction: Benzoic Acid and Aniline in Aqueous Media)
Coupling Reagent Base Yield (%) Reference
DIC-HOPO-75[5]
DMT-MM-20[5]
COMUCollidine85[5]
TPTUNMI88[5]
EEDQ-65[5]
CDI-55[5]
EDC-Oxyma-60[5]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • Suspend N-methyl-4-nitroaniline in a suitable solvent such as ethyl acetate.

  • Cool the mixture to 0-5°C.

  • Add a solution of chloroacetyl chloride dropwise while maintaining the temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of N-(4-nitrophenyl)-N,4-dimethyl-1-piperazineacetamide

  • Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene and heat to 40°C.[1][4]

  • Add N-methylpiperazine dropwise over 30 minutes.[1][4]

  • Stir the reaction mixture at 55°C for 2 hours.[1][4]

  • After cooling, wash the reaction mixture with water.[1][4]

Step 3: Reduction of the Nitro Group

  • Dilute the organic layer from the previous step with isopropanol.[1][4]

  • Add palladium on carbon catalyst (10% w/w).[1][4]

  • Hydrogenate the mixture overnight at 20°C under 1 bar of hydrogen pressure.[1][4]

  • Filter off the catalyst and concentrate the filtrate.[1][4]

  • Triturate the residue with ether to induce crystallization.[1][4]

  • Collect the crystalline product by filtration, wash with ether, and dry under vacuum to afford N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Reported Yield: 70.5%).[1][4]

Protocol 2: Synthesis via Chemical Reduction

Steps 1 and 2 are the same as in Protocol 1.

Step 3: Reduction of the Nitro Group

  • After the reaction of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide and N-methylpiperazine is complete, cool the reaction mixture to 10-15°C.[1]

  • Add aqueous ammonia and water.[1]

  • Add sodium dithionite ("insurance powder") in portions.[1]

  • Heat the mixture to 50-55°C and stir for 2.5 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the mixture, separate the organic layer, and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.[1]

  • Recrystallize the residue from ethyl acetate to obtain the final product (Reported Yield: 79.27%).[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Nitro Reduction A N-methyl-4-nitroaniline C 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide A->C Pyridine or TEA B Chloroacetyl chloride B->C E N-(4-nitrophenyl)-N,4-dimethyl- 1-piperazineacetamide C->E D N-methylpiperazine D->E F N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide E->F Pd/C, H₂ or Na₂S₂O₄

Caption: Synthetic workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Troubleshooting_Low_Yield cluster_acylation N-Acylation Issues cluster_reduction Nitro Reduction Issues Start Low Yield Observed CheckStep Identify problematic step: N-Acylation or Nitro Reduction? Start->CheckStep Acyl_Start Incomplete Reaction? CheckStep->Acyl_Start N-Acylation Red_Start Incomplete Conversion? CheckStep->Red_Start Nitro Reduction Acyl_Sol1 Increase temperature Add DMAP catalyst Acyl_Start->Acyl_Sol1 Yes Acyl_Side Side Products? Acyl_Start->Acyl_Side No End Yield Improved Acyl_Sol1->End Acyl_Sol2 Use stoichiometric acylating agent Control temperature Acyl_Sol2->End Acyl_Side->Acyl_Sol2 Yes Acyl_Side->End No Red_Sol1 Check catalyst activity Increase reducing agent Red_Start->Red_Sol1 Yes Red_Impurity Impurities in Product? Red_Start->Red_Impurity No Red_Sol1->End Red_Sol2 Optimize work-up and purification Red_Impurity->Red_Sol2 Yes Red_Impurity->End No Red_Sol2->End

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Optimization

Technical Support Center: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot potential issues during the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-pipe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot potential issues during the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide?

A common and efficient method is a two-step synthesis. The first step involves a nucleophilic substitution reaction between 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide and N-methylpiperazine. The second step is the reduction of the nitro group to an amine using a palladium-on-carbon catalyst with hydrogen.[1]

Q2: What are the critical parameters to control in the first step (nucleophilic substitution)?

The key parameters to control are temperature, stoichiometry, and solvent choice. The reaction of N-methylpiperazine with the chloroacetamide derivative should be carefully monitored to prevent side reactions.[2][3] Using a suitable solvent like toluene and maintaining an appropriate temperature (e.g., 55 °C) is crucial for the reaction to proceed efficiently.[1]

Q3: I am observing low yields in the first step. What could be the reason?

Low yields in the nucleophilic substitution step can be due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS.

  • Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

  • Poor quality of reagents: Ensure that the starting materials and solvents are of high purity and anhydrous, where necessary.

Q4: What are the potential side reactions in the reduction of the nitro group?

The reduction of the nitro group is generally a clean reaction. However, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.[1][4] It is important to ensure the catalyst is active and the reaction is run for a sufficient amount of time to ensure complete conversion to the amine.

Troubleshooting Guide

Issue 1: Low or No Product Formation in Step 1 (Nucleophilic Substitution)
Potential Cause Troubleshooting Steps
Low Reactivity * Increase the reaction temperature in increments of 10 °C. * Consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.[2] * The addition of a catalytic amount of sodium iodide can facilitate the reaction.[3]
Poor Solubility of Reagents * Ensure all reagents are fully dissolved. If necessary, switch to a solvent in which all reactants are soluble.
Base Ineffectiveness * If a base is used to scavenge HCl, ensure it is strong enough and used in sufficient quantity (e.g., at least 1.5-2.0 equivalents of K₂CO₃).[2]
Issue 2: Formation of Impurities in Step 1
Potential Cause Troubleshooting Steps
Di-alkylation of Piperazine * This is less of a concern with N-methylpiperazine as one nitrogen is already substituted. However, if using piperazine, use a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).[2]
Hydrolysis of Chloroacetamide * Ensure anhydrous conditions, as water can hydrolyze the chloroacetamide starting material.
Formation of N-oxide * This is a potential side reaction if the reaction is exposed to oxidizing conditions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Incomplete Reduction or Side Reactions in Step 2 (Nitro Reduction)
Potential Cause Troubleshooting Steps
Catalyst Inactivity * Use fresh, high-quality Pd/C catalyst. * Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Incomplete Reaction * Increase the reaction time. * Increase the hydrogen pressure (if using a Parr shaker or autoclave). * Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.[5]
Formation of Intermediates * If nitroso or hydroxylamine intermediates are observed, this is a sign of incomplete reduction. Continue the reaction until the starting material is fully consumed.[1][4]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Nucleophilic Substitution2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, N-methylpiperazineToluene55285-95
2Nitro ReductionN-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, Pd/C, H₂Isopropanol201270-80

Table 2: Impurity Profile and Acceptance Criteria

ImpurityStructureOriginAcceptance Limit (%)
Starting Material (Step 1)2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideIncomplete reaction≤ 0.1
Nitroso IntermediateN-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrosophenyl)acetamideIncomplete reduction≤ 0.05
Hydroxylamine IntermediateN-(4-(Hydroxyamino)phenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideIncomplete reduction≤ 0.05

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (Step 1)
  • To a solution of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in toluene, add N-methylpiperazine (2.5 eq).

  • Heat the reaction mixture to 55 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Step 2)
  • Dissolve the product from Step 1 (1.0 eq) in isopropanol.

  • Add 10% Palladium on carbon (10% w/w).

  • Hydrogenate the mixture under 1 bar of hydrogen pressure (e.g., using a hydrogen balloon) at 20 °C overnight.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ether).[1]

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Nitro Reduction Start_1 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide + N-methylpiperazine Reaction_1 Toluene, 55 °C, 2h Start_1->Reaction_1 Product_1 N-Methyl-2-(4-methylpiperazin-1-yl)-N- (4-nitrophenyl)acetamide Reaction_1->Product_1 Reaction_2 Pd/C, H2, Isopropanol, 20 °C, 12h Product_1->Reaction_2 Final_Product N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Reaction_2->Final_Product

Caption: Synthetic workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Troubleshooting_Low_Yield Start Low Yield in Step 1? Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Purity Check Starting Material Purity Complete->Check_Purity Impure Impure Starting Materials Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Purify Purify Starting Materials Impure->Purify Optimize Optimize Reaction Conditions (Solvent, Base) Pure->Optimize

Caption: Troubleshooting decision tree for low yield in the nucleophilic substitution step.

References

Troubleshooting

Technical Support Center: Purifying N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(4-Am...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in a question-and-answer format.

Question: My final product has a persistent yellow color. What is the likely cause and how can I remove it?

Answer: A yellow tint in the final product often indicates the presence of residual nitro-aromatic impurities, such as unreacted N-methyl-4-nitroaniline or related byproducts. These impurities can be challenging to remove completely.

  • Troubleshooting Steps:

    • Ensure Complete Reduction: Verify that the hydrogenation or reduction step to convert the nitro group to an amine has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Recrystallization: Perform recrystallization using a suitable solvent system. Methanol, ethanol, or isopropanol have been shown to be effective.[1][2] For stubborn impurities, a mixed solvent system or treatment with activated carbon prior to recrystallization may be beneficial.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. Due to the basic nature of the piperazine and aminophenyl moieties, it is advisable to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent peak tailing and improve separation.

Question: I am observing poor recovery and product loss during aqueous workup. What could be the reason?

Answer: The high polarity and basicity of the piperazine and aminophenyl groups can lead to partial solubility of the product in the aqueous phase, especially at acidic pH.[3]

  • Troubleshooting Steps:

    • pH Control: During aqueous extraction, ensure the pH of the aqueous layer is basic (pH > 8) to minimize the protonation of the amine groups and reduce their water solubility.

    • Salting Out: Add a saturated solution of sodium chloride (brine) during the workup. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product.

    • Back-Extraction: After the initial extraction, back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

Question: My HPLC analysis shows multiple peaks, indicating the presence of several impurities. What are the likely side products?

Answer: The synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide can lead to several impurities. One potential impurity is formed when the starting material, N-methyl-4-nitroaniline, contains 4-nitroaniline.[4] Other possible impurities include unreacted starting materials like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide and N-methylpiperazine.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

    • Reaction Monitoring: Closely monitor the reaction progress to ensure all starting materials are consumed.

    • Purification Strategy: A combination of purification techniques may be necessary. An initial acid-base workup can remove non-basic impurities. This can be followed by recrystallization or column chromatography to separate the desired product from structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide that can be achieved by recrystallization?

A1: Recrystallization from solvents like methanol or isopropanol can yield N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide with a purity of over 99.5% as determined by HPLC.[1][2]

Q2: Can I use reverse-phase HPLC for the purification of this compound?

A2: While reverse-phase HPLC can be used for analysis, it can be challenging for the purification of highly basic compounds like this one due to strong interactions with the silica-based stationary phase, leading to poor peak shape and recovery. If reverse-phase HPLC is necessary, using a mobile phase with a high pH and a base-deactivated column is recommended. Normal-phase chromatography with a modified eluent is often a more suitable choice for preparative separations of basic amines.

Q3: Is N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide hygroscopic?

A3: Piperazine and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air.[3] It is advisable to handle and store the purified compound in a dry environment, for instance, in a desiccator or under an inert atmosphere.

Data Presentation

Purification MethodSolvent/Eluent SystemAchieved Purity (HPLC)Reference
RecrystallizationMethanol> 99.5%[1]
RecrystallizationIsopropanol> 99.5%[2]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Dissolve the crude N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in a minimum amount of hot methanol or isopropanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. For better yield, the flask can be placed in an ice bath after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase: Prepare a silica gel column.

  • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

  • Eluent Modification: To the eluent, add a small percentage (0.1-1%) of a basic modifier such as triethylamine or ammonium hydroxide to prevent peak tailing.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared eluent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Purification Workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide crude_product Crude Product dissolution Dissolution in Hot Solvent (e.g., Methanol, Isopropanol) crude_product->dissolution column_chromatography Alternative: Column Chromatography (Silica Gel, Basic Eluent) crude_product->column_chromatography If recrystallization is insufficient decolorization Optional: Activated Carbon Treatment dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization isolation Vacuum Filtration and Washing crystallization->isolation drying Drying Under Vacuum isolation->drying pure_product Pure Product (>99.5% Purity) drying->pure_product column_chromatography->pure_product

Caption: A typical workflow for the purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Troubleshooting_Logic Troubleshooting Common Purification Issues cluster_yellow_product Yellow Product cluster_low_recovery Low Recovery cluster_multiple_peaks Multiple Peaks in HPLC start Purification Issue yellow_product Yellow Product start->yellow_product low_recovery Low Recovery in Workup start->low_recovery multiple_peaks Multiple Peaks (HPLC) start->multiple_peaks incomplete_reduction Incomplete Reduction? yellow_product->incomplete_reduction check_reaction Monitor Reaction (TLC/HPLC) incomplete_reduction->check_reaction Yes recrystallize Recrystallize (Methanol/Isopropanol) incomplete_reduction->recrystallize No activated_carbon Use Activated Carbon recrystallize->activated_carbon column_chroma Column Chromatography (Basic Eluent) activated_carbon->column_chroma aqueous_solubility Aqueous Solubility? low_recovery->aqueous_solubility adjust_ph Adjust to Basic pH aqueous_solubility->adjust_ph Yes salting_out Use Brine (Salting Out) adjust_ph->salting_out back_extract Back-Extract Aqueous Layer salting_out->back_extract side_products Side Products Present? multiple_peaks->side_products check_sm_purity Check Starting Material Purity side_products->check_sm_purity Yes optimize_purification Combine Purification Methods (Acid-Base Extraction, Recrystallization, Chromatography) check_sm_purity->optimize_purification

Caption: A logical diagram for troubleshooting common issues in the purification of the target compound.

References

Optimization

"N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" stability issues in solution

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in solution. The information is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide?

A1: Based on supplier recommendations for similar compounds, it is advised to store the solid material in a dark place under an inert atmosphere at room temperature.

Q2: How should I prepare stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of similar chemical structures. For aqueous-based assays, it is crucial to ensure the final concentration of DMSO is low enough to not affect the experimental system. Always use high-purity, anhydrous solvents to prepare stock solutions.

Q3: What are the potential stability issues when working with this compound in solution?

A3: Based on the structure, which contains an acetamide, an aminophenyl, and a piperazine moiety, potential stability issues include hydrolysis, oxidation, and photodegradation.[2][3] The aminophenyl group is particularly susceptible to oxidation, which can cause discoloration of the solution.[4] The acetamide bond may undergo hydrolysis under acidic or basic conditions.[2][5]

Q4: How can I monitor the stability of my compound in solution over time?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the parent compound from any potential degradation products, allowing for quantification of the compound's purity over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns yellow/brown. Oxidation of the 4-aminophenyl group.[4]Prepare solutions fresh before use. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Use degassed solvents to minimize dissolved oxygen.
Inconsistent experimental results. Degradation of the compound in the assay medium.Perform a time-course experiment to assess the stability of the compound in your specific experimental medium. Analyze samples at different time points using HPLC to quantify the amount of parent compound remaining.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is compatible with your aqueous buffer. If precipitation persists, consider using a different solvent system or solubility enhancers, after confirming their compatibility with your experiment.
Appearance of new peaks in HPLC analysis. Compound degradation.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Based on the nature of the degradants, adjust solution pH, storage conditions (light/temperature), or solvent to improve stability.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound. Below is a general protocol adapted from studies on Nintedanib that can be applied to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.[6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Table 1: Example HPLC Method for Stability Assessment (Inferred from Nintedanib Studies)

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, wavelength to be determined by UV-Vis scan of the compound.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Note: This is a generic method and must be optimized for the specific compound and potential degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) prep_samples Aliquot Stock into Different Stress Condition Vials prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 N HCl) base Base Hydrolysis (e.g., 0.1 N NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (UV/Vis light) sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide hydrolysis_prod N-methyl-N-(4-aminophenyl)amine + 4-methyl-1-piperazineacetic acid parent->hydrolysis_prod H+/OH- oxidation_prod N-oxide derivatives (on piperazine nitrogen) parent->oxidation_prod [O] quinone_imine Quinone-imine derivatives (from aminophenyl group) parent->quinone_imine [O] photo_prod Radical-mediated products, cleavage of piperazine ring parent->photo_prod

Caption: Potential degradation pathways of the compound.

References

Troubleshooting

Technical Support Center: N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" (CAS No. 262...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" (CAS No. 262368-30-9). This document addresses common impurities, analytical methodologies, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" and what are its primary applications?

A1: "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" is a chemical intermediate primarily used in the synthesis of the pharmaceutical drug Nintedanib.[1] Nintedanib is a small molecule kinase inhibitor used in the treatment of various diseases, including idiopathic pulmonary fibrosis and certain types of cancer. The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API).

Q2: What are the common process-related impurities I should be aware of during the synthesis of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide"?

A2: Based on its common synthesis route, the following process-related impurities may be present:

  • Starting Materials: Unreacted starting materials are a common source of impurities. These include:

    • N-Methyl-4-nitroaniline

    • Chloroacetyl chloride

    • 1-Methylpiperazine[2]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. A key intermediate is:

    • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide[3][4]

  • By-products: Side reactions can generate various by-products. For instance, dimerization or reactions with residual reagents can occur.

Q3: What are the potential degradation products of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide"?

A3: "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" can degrade under stress conditions such as exposure to acid, base, oxidation, and light. While specific forced degradation studies on this intermediate are not extensively published, information can be inferred from studies on the parent drug, Nintedanib. Potential degradation pathways include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which could lead to the cleavage of the acetamide group.

  • Oxidation: The aromatic amine group is prone to oxidation, which can result in the formation of colored impurities.[2] The piperazine ring can also undergo oxidation.

  • Photodegradation: Exposure to light may induce degradation, a common issue for aromatic amines.

Q4: How can I identify and quantify these impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for identifying and quantifying impurities in "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide".[2] A well-developed, stability-indicating HPLC method can separate the main compound from its impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" and its impurities.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of basic amine groups with acidic silanols on the HPLC column packing.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups. 2. Use a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block the active silanol sites. 3. Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column designed to minimize silanol interactions.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.1. Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are present. 2. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and freshly prepared mobile phase. 3. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
Poor Resolution Inadequate separation between the main peak and impurity peaks.1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution might improve separation. 2. Change the Column: Try a column with a different stationary phase (e.g., phenyl-hexyl) or a longer column with a smaller particle size for higher efficiency. 3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Manual pre-mixing is often more consistent. 2. Use a Column Thermostat: Maintain a constant column temperature. 3. Check for Leaks: Inspect the system for any leaks that could cause flow rate fluctuations.

Data Presentation

The following table summarizes the common impurities of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide", their potential sources, and typical analytical techniques for their characterization.

Impurity NameCAS NumberMolecular FormulaSourceAnalytical Method
N-Methyl-4-nitroaniline100-15-2C₇H₈N₂O₂Starting MaterialHPLC, GC-MS
1-Methylpiperazine109-01-3C₅H₁₂N₂Starting MaterialHPLC (with derivatization), GC-MS
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide2653-16-9C₉H₉ClN₂O₃IntermediateHPLC, LC-MS
Oxidized ImpuritiesN/AVariableDegradationHPLC, LC-MS
Hydrolysis ProductsN/AVariableDegradationHPLC, LC-MS

Experimental Protocols

Representative HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide". Method validation according to ICH guidelines is essential.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_0 Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide cluster_1 Potential Impurities A N-Methyl-4-nitroaniline C 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide (Intermediate) A->C Acylation Imp1 Unreacted N-Methyl-4-nitroaniline A->Imp1 B Chloroacetyl chloride B->C E N-methyl-2-(4-methylpiperazin-1-yl)- N-(4-nitrophenyl)acetamide C->E Nucleophilic Substitution Imp3 Residual Intermediate C C->Imp3 D 1-Methylpiperazine D->E Imp2 Unreacted 1-Methylpiperazine D->Imp2 G N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide (Final Product) E->G F Reduction (e.g., H2/Pd-C) F->G Imp4 Degradation Products (Oxidation, Hydrolysis) G->Imp4

Caption: Synthetic pathway and potential impurity sources.

HPLC Troubleshooting Workflow

G Start HPLC Analysis Issue (e.g., Peak Tailing) CheckMethod Review Method Parameters: - Mobile Phase pH - Column Type - Additives Start->CheckMethod CheckSystem Inspect HPLC System: - Leaks - Pump Performance - Column Condition Start->CheckSystem OptimizeMethod Optimize Method: - Adjust pH - Change Gradient - Use Additives CheckMethod->OptimizeMethod MaintainSystem Perform System Maintenance: - Replace Seals/Frits - Flush Column - Use Guard Column CheckSystem->MaintainSystem Resolved Problem Resolved OptimizeMethod->Resolved MaintainSystem->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(4-Aminophenyl)-N,4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, providing potential causes and recommended solutions.

Issue 1: Low yield of the final product.

  • Question: My reaction yield is consistently below 70%. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the two main synthetic steps. Here's a breakdown of potential issues and solutions:

    • Incomplete initial acylation: The reaction of N-methyl-4-nitroaniline with chloroacetyl chloride is critical. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature (within the 50-55°C range).[1]

    • Inefficient nucleophilic substitution: The subsequent reaction with 1-methylpiperazine is sensitive to temperature and stoichiometry. A dropwise addition of 1-methylpiperazine over 30 minutes is recommended to control the exothermicity of the reaction.[1][2] Maintaining the temperature at 45-50°C for the duration of the reaction is crucial for optimal conversion.[1]

    • Suboptimal hydrogenation conditions: The final reduction of the nitro group is a key step. Ensure the palladium on carbon catalyst is active and that the hydrogen pressure is maintained at 1 bar.[1][2] The reaction should be allowed to proceed overnight to ensure complete reduction.[1][2]

    • Losses during workup and purification: Significant product loss can occur during aqueous washes and recrystallization. Minimize the number of extraction steps and ensure the recrystallization solvent (e.g., ethyl acetate) is used judiciously to avoid dissolving excessive amounts of the product.[1]

Issue 2: Presence of impurities in the final product.

  • Question: My final product shows significant impurities upon analysis by HPLC and NMR. What are the likely side products and how can I minimize their formation?

  • Answer: Impurities often arise from incomplete reactions or side reactions. Here are some common impurities and ways to avoid them:

    • Unreacted N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: This indicates an incomplete reduction of the nitro group. As mentioned above, ensure your catalyst is active, the hydrogen pressure is adequate, and the reaction time is sufficient.[1][2]

    • Dimeric impurities: While not explicitly detailed in the provided synthesis, similar reactions can sometimes lead to the formation of dimers. Ensuring a controlled addition of reagents and maintaining the recommended reaction temperatures can help minimize such side reactions.

    • Residual starting materials: Traces of N-methyl-4-nitroaniline or 1-methylpiperazine may be present if the initial steps are not driven to completion. Monitor each step by TLC to confirm the disappearance of starting materials before proceeding.

Issue 3: Difficulty in product purification and isolation.

  • Question: I'm having trouble obtaining a pure, crystalline product after the final step. What purification strategies are most effective?

  • Answer: Achieving high purity often requires careful purification.

    • Recrystallization: This is a crucial step for obtaining a crystalline solid. Ethyl acetate is a commonly used solvent for recrystallization.[1] If the product precipitates as an oil, try adjusting the solvent system or cooling rate.

    • Column Chromatography: For removing persistent impurities, column chromatography is a powerful technique. A silica gel column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) can be effective.[3]

    • Washing: Thoroughly washing the crude product is essential. After the reaction, washing with water and saturated brine helps remove inorganic salts and water-soluble impurities.[1] Washing the final crystalline product with a cold solvent like ether can remove residual soluble impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide?

A1: The primary starting materials are N-Methyl-4-nitroaniline, Chloroacetyl Chloride, and 1-Methylpiperazine.[1][3]

Q2: What are the typical reaction conditions for the acylation of N-methyl-4-nitroaniline?

A2: The reaction is typically carried out in ethyl acetate at a temperature of 50-55°C for about 2 hours.[1]

Q3: What is the recommended procedure for the nucleophilic substitution with 1-methylpiperazine?

A3: 1-methylpiperazine is usually added dropwise to the reaction mixture and stirred at 45-50°C for approximately 4.5 hours.[1]

Q4: How is the final reduction of the nitro group typically performed?

A4: The reduction is commonly achieved through catalytic hydrogenation using a Palladium/carbon catalyst under 1 bar of hydrogen pressure at 20°C overnight.[1][2]

Q5: What analytical techniques are used to confirm the structure and purity of the final product?

A5: The structure and purity are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

StepReagentsSolventTemperature (°C)Duration
1. Acylation N-methyl-4-nitroaniline, Chloroacetyl chlorideEthyl Acetate50 - 552 hours
2. Nucleophilic Substitution 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, 1-MethylpiperazineEthyl Acetate45 - 504.5 hours
3. Reduction N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, H₂, Pd/CToluene/Isopropanol20Overnight

Data compiled from multiple sources.[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • To a solution of N-methyl-4-nitroaniline (1 equivalent) in ethyl acetate, add chloroacetyl chloride (1.05 equivalents) dropwise at 20-25°C over 30 minutes.[1]

  • Heat the reaction mixture to 50-55°C and stir for 2 hours.[1]

  • Monitor the reaction progress by TLC until the starting material disappears.[1]

  • Cool the reaction mixture to 20-25°C and wash with water.[1]

  • Separate the organic layer for the next step.

Step 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

  • To the organic layer from Step 1, add 1-methylpiperazine (2.5 equivalents) dropwise at 20-25°C.[1]

  • Heat the reaction mixture to 45-50°C and stir for 4.5 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, cool the mixture and wash with 28% aqueous ammonia and water.[1]

Step 3: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

  • To a suspension of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene, add an aqueous solution of N-methylpiperazine dropwise over 30 minutes at 40°C.[1][2]

  • Stir the reaction mixture at 55°C for 2 hours.[1][2]

  • Cool to room temperature, wash with water, and dilute the organic layer with isopropanol.[1][2]

  • Add Palladium/carbon catalyst (10% w/w) and hydrogenate at 20°C under 1 bar of hydrogen pressure overnight.[1][2]

  • Filter off the catalyst and concentrate the filtrate.[1][2]

  • The crude product is then purified by recrystallization from ethyl acetate to yield the final product.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Reduction cluster_purification Purification start N-methyl-4-nitroaniline + Chloroacetyl chloride step1_reaction Reaction in Ethyl Acetate (50-55°C, 2h) start->step1_reaction step1_product 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide step1_reaction->step1_product step2_reaction Reaction in Ethyl Acetate (45-50°C, 4.5h) step1_product->step2_reaction step2_reagent 1-Methylpiperazine step2_reagent->step2_reaction step2_product N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide step2_reaction->step2_product step3_reaction Hydrogenation in Toluene/Isopropanol (20°C, overnight) step2_product->step3_reaction step3_reagent H2, Pd/C step3_reagent->step3_reaction step3_product Crude Product step3_reaction->step3_product purification Recrystallization (Ethyl Acetate) step3_product->purification final_product N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide purification->final_product

Caption: Synthetic workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

troubleshooting_low_yield problem Low Reaction Yield cause1 Incomplete Acylation problem->cause1 cause2 Inefficient Substitution problem->cause2 cause3 Suboptimal Reduction problem->cause3 cause4 Workup/Purification Losses problem->cause4 solution1 Extend reaction time/ Increase temperature slightly cause1->solution1 solution2 Controlled reagent addition/ Maintain temperature cause2->solution2 solution3 Check catalyst activity/ H2 pressure/reaction time cause3->solution3 solution4 Minimize extraction steps/ Optimize recrystallization cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting

Technical Support Center: HPLC Separation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. The information is tailored for resea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide relevant to HPLC analysis?

A1: Understanding the compound's properties is crucial for method development. Key properties include:

  • Molecular Formula: C₁₄H₂₂N₄O[1][2][3][4][5]

  • Molecular Weight: 262.35 g/mol [1][2][3][4][5]

  • Structure: Contains a basic piperazine ring and an aromatic amine, making it a basic compound.[1]

  • Predicted pKa: Approximately 7.43.[3] This indicates that the compound's ionization state is highly dependent on the mobile phase pH.

  • Solubility: Slightly soluble in DMSO and methanol.[3]

Q2: I am observing significant peak tailing for my compound. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common issue when analyzing basic compounds like this one. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[6] Here’s how to address it:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize unwanted interactions.[7] Conversely, using a high pH (e.g., pH > 8) can deprotonate the silanol groups, but ensure your column is stable at high pH.

  • Use of Mobile Phase Additives: Incorporate a small amount of a basic modifier like triethylamine (TEA) or a competing base into the mobile phase to block the active silanol sites.

  • Column Selection: Employ a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.[7] Columns with polar-embedded groups or charged surface hybrid (CSH) technology are also designed to improve the peak shape of basic compounds.

  • Lower Analyte Concentration: High sample loads can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Q3: My retention time is unstable and shifting between injections. What should I investigate?

A3: Retention time shifts can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the injection sequence.

  • Mobile Phase Instability: The pH of the mobile phase can change over time, especially if it is not buffered. Prepare fresh mobile phase daily and use a buffer with a pKa close to the desired pH.

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunction can lead to retention time shifts. Check the pump for leaks and ensure proper solvent proportioning.

  • Temperature Fluctuations: Column temperature can affect retention time. Use a column oven to maintain a constant temperature.

Q4: I am not getting enough retention for the compound on a C18 column. What can I do?

A4: Poor retention of this polar compound on a standard C18 column can be addressed by:

  • Decreasing the Organic Solvent Percentage: Reduce the concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Increasing the Mobile Phase pH: For a basic compound, increasing the pH towards and above its pKa will result in a less polar, neutral form that is better retained on a reversed-phase column.[6][8]

  • Using a Different Stationary Phase: Consider a more retentive column for polar compounds, such as a C8, phenyl, or a polar-embedded column.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the HPLC separation of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
  • Initial Checks:

    • Verify the mobile phase pH. For basic compounds, a pH around 2.5-3.5 is a good starting point to minimize tailing.

    • Ensure the column is in good condition and has not degraded.

    • Check for any extra-column volume from long or wide tubing.

  • Troubleshooting Steps:

    Troubleshooting_Peak_Shape start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_broadening Is the peak broad? check_tailing->check_broadening No solution_tailing_ph Adjust Mobile Phase pH (e.g., lower to 2.5-3.5 or use high pH stable column > 8) check_tailing->solution_tailing_ph Yes check_fronting Is the peak fronting? check_broadening->check_fronting No solution_broadening_flow Decrease Flow Rate check_broadening->solution_broadening_flow Yes solution_fronting_overload Reduce Sample Concentration/Injection Volume check_fronting->solution_fronting_overload Yes solution_tailing_column Use End-capped or Polar-Embedded Column solution_tailing_ph->solution_tailing_column end Peak Shape Improved solution_tailing_column->end solution_broadening_column Check for Column Void/Contamination solution_broadening_flow->solution_broadening_column solution_broadening_column->end solution_fronting_solvent Ensure Sample Solvent is Weaker than Mobile Phase solution_fronting_overload->solution_fronting_solvent solution_fronting_solvent->end

    Troubleshooting workflow for poor peak shape.

Problem: Inconsistent Retention Times
  • Initial Checks:

    • Confirm the stability of the mobile phase preparation.

    • Check for any leaks in the HPLC system.

    • Verify that the column oven is set to the correct and stable temperature.

  • Troubleshooting Steps:

    Troubleshooting_Retention_Time start Inconsistent Retention Times check_equilibration Is the column fully equilibrated? start->check_equilibration check_mobile_phase Is the mobile phase buffered and freshly prepared? check_equilibration->check_mobile_phase Yes solution_equilibration Increase Equilibration Time check_equilibration->solution_equilibration No check_pump Is the pump pressure stable? check_mobile_phase->check_pump Yes solution_mobile_phase Prepare Fresh, Buffered Mobile Phase check_mobile_phase->solution_mobile_phase No solution_pump Purge and Prime Pump, Check for Leaks check_pump->solution_pump No end Retention Times Stabilized check_pump->end Yes solution_equilibration->end solution_mobile_phase->end solution_pump->end

    Troubleshooting workflow for inconsistent retention times.

Experimental Protocol

The following is a suggested starting method for the reversed-phase HPLC analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). An end-capped column is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% B

      • 17-18 min: 70% to 10% B

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (A UV scan of the compound is recommended to determine the optimal wavelength).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in a diluent that is weaker than the initial mobile phase conditions (e.g., 10:90 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The mobile phase pH is a critical parameter affecting the retention and peak shape of basic compounds. The following table provides a representative example of how adjusting the mobile phase pH can impact the analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Mobile Phase pH (Aqueous Component)Retention Time (min)USP Tailing FactorObservations
2.5 (0.1% Formic Acid)8.21.2Good retention and acceptable peak symmetry.
4.5 (10 mM Acetate Buffer)7.51.8Reduced retention and increased peak tailing.
7.0 (10 mM Phosphate Buffer)6.12.5Significantly reduced retention and severe peak tailing.
9.0 (10 mM Borate Buffer)*9.51.1Increased retention and good peak shape.

*Note: Use of high pH mobile phases requires a pH-stable HPLC column.

References

Troubleshooting

Technical Support Center: Purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineaceta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Issue: My final product shows a persistent impurity with a specific retention time in HPLC analysis. What could it be?

Possible Causes and Solutions:

  • Unreacted Starting Materials: The synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide often involves the reaction of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide with 1-methylpiperazine, followed by the reduction of the nitro group. Incomplete reactions can leave residual starting materials.

    • Identification: Compare the retention time of the impurity with authentic samples of the starting materials.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) to ensure complete conversion. For removal of unreacted starting materials from the product, consider the purification methods outlined in the Experimental Protocols section.

  • Incomplete Reduction of the Nitro Intermediate: The hydrogenation step to convert the nitro group to an amine may be incomplete, leaving the intermediate, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, as an impurity.

    • Identification: This intermediate will have a different retention time and mass spectrum compared to the final product.

    • Solution: Ensure the hydrogenation catalyst is active and that the reaction is run for a sufficient duration under appropriate hydrogen pressure.[1][2] This impurity can typically be removed by column chromatography.

  • Side-Products from Hydrogenation: The reduction of aromatic nitro compounds can sometimes lead to the formation of side-products like hydroxylamines or azo compounds, although these are less common with catalytic hydrogenation using Pd/C.[1][3]

    • Identification: These impurities may be identified by mass spectrometry.

    • Solution: Careful selection of the reduction method and catalyst can minimize these impurities.[1] Column chromatography is generally effective for their removal.

Issue: The yield of my purified product is very low after recrystallization. What can I do?

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble in the cold solvent, recovery will be low.

    • Solution: Screen a variety of solvents or solvent mixtures. For an amine-containing compound like this, polar solvents like ethanol, isopropanol, or mixtures with water might be effective.[5]

  • Using an Excessive Amount of Solvent: Using more solvent than the minimum required to dissolve the product at high temperature will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystallization.[6]

Issue: My product is discolored (e.g., yellow or brown). How can I remove the colored impurities?

Possible Causes and Solutions:

  • Oxidation of the Aminophenyl Group: Aromatic amines can be susceptible to air oxidation, which can form colored impurities.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Purification can be achieved by treating a solution of the compound with activated charcoal before filtration and recrystallization. Use charcoal sparingly, as it can also adsorb the desired product.[6]

  • Residual Nitro-Aromatic Compounds: The starting material or nitro-intermediate are often colored and can impart a tint to the final product if not completely removed.

    • Solution: Ensure the synthesis and initial purification steps are effective in removing these precursors. Column chromatography is often very effective at removing baseline, colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide on a laboratory scale?

For small-scale purification, column chromatography is often the most effective method for achieving high purity, as it can separate a wide range of impurities. For larger scales, recrystallization is a more practical approach. An acid-base extraction can be a useful initial step to separate the basic product from neutral or acidic impurities.[8][9][10]

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of a reaction and the effectiveness of a purification step.

Q3: How should I store the purified N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide?

The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation, particularly oxidation of the aminophenyl group.

Data Presentation

The following tables present hypothetical data on the effectiveness of different purification techniques for removing common impurities from crude N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Table 1: Impurity Profile Before and After Purification

ImpurityTypical % in Crude% After Recrystallization% After Column Chromatography% After Acid-Base Extraction
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide2.5%0.5%<0.1%2.0%
1-methylpiperazine1.0%0.8%<0.1%<0.1%
Oxidative degradation products0.8%0.2% (with charcoal)0.1%0.7%
Purity of Final Compound 95.7% 98.5% >99.7% 97.2%

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: Place the crude N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase and Eluent Selection: For this polar compound, a silica gel stationary phase is typically used. The eluent system can be determined using TLC. A good starting point for the eluent is a mixture of dichloromethane and methanol, or ethyl acetate and triethylamine (the triethylamine helps to prevent tailing of the amine on the acidic silica gel). Adjust the solvent polarity to achieve an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[8][9][11] The basic N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) with stirring until the solution is basic (pH > 10). The free amine product will precipitate out of the solution.

  • Back Extraction: Extract the basified aqueous solution with fresh portions of the organic solvent (e.g., dichloromethane) to recover the purified product.

  • Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation to obtain the purified compound.

Visualizations

PurificationWorkflow Purification Strategy for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide start Crude Product check_purity Assess Purity and Impurity Profile (TLC, HPLC) start->check_purity acid_base Acid-Base Extraction check_purity->acid_base  Neutral/Acidic Impurities Present recrystallization Recrystallization check_purity->recrystallization  High Purity (>95%)  and Crystalline column_chrom Column Chromatography check_purity->column_chrom  Multiple Impurities or  Low Purity (<95%) acid_base->recrystallization  Further Purification Needed recrystallization->column_chrom  Purity Goal Not Met final_product Pure Product (>99%) recrystallization->final_product  Purity Goal Met charcoal Charcoal Treatment recrystallization->charcoal  Colored Impurities Remain column_chrom->final_product  Purity Goal Met charcoal->recrystallization  Re-dissolve and Filter

Caption: A decision workflow for selecting a suitable purification method.

SignalingPathways General Synthesis and Impurity Formation cluster_synthesis Main Synthesis Pathway cluster_impurities Potential Impurities SM1 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide Intermediate N-methyl-2-(4-methylpiperazin-1-yl)-N- (4-nitrophenyl)acetamide SM1->Intermediate Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 1-Methylpiperazine SM2->Intermediate Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction Product N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide Intermediate->Product Hydrogenation (e.g., H2, Pd/C) Impurity3 Incomplete Reduction (Nitro-Intermediate) Intermediate->Impurity3 Incomplete Reduction Impurity4 Oxidation Products Product->Impurity4 Air Exposure

Caption: Synthesis pathway and sources of common impurities.

References

Optimization

Technical Support Center: Synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. It includes troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Question Answer
What are the most common synthetic routes for this compound? The most prevalent synthetic routes start from N-methyl-4-nitroaniline, which is first reacted with chloroacetyl chloride. The resulting intermediate, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is then coupled with 1-methylpiperazine. The final step involves the reduction of the nitro group to an amine.[1][2]
My yield is consistently low. What are the potential causes? Low yields can result from several factors: 1. Incomplete reaction: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. Reaction times and temperatures may need optimization.[2] 2. Side reactions: The presence of moisture can lead to the hydrolysis of chloroacetyl chloride. Ensure all glassware is dry and use anhydrous solvents. 3. Suboptimal temperature control: The reaction of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide with N-methylpiperazine is exothermic. Maintaining the recommended temperature is crucial to prevent side product formation.[2] 4. Inefficient purification: Product loss can occur during workup and purification. Recrystallization is a common method, and the choice of solvent is critical for maximizing recovery.[2]
I am observing significant impurities in my final product. How can I minimize them? Impurities can be minimized by: 1. Using high-purity starting materials. 2. Controlling reaction conditions: Strictly adhere to the recommended temperatures and reaction times to avoid the formation of byproducts.[2] 3. Thorough purification: Column chromatography or recrystallization are effective for removing impurities. HPLC analysis can confirm the purity of the final product, which should typically exceed 98%.[1][2]
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.[1][2]
What are the recommended storage conditions for the final compound? The compound should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability.[3]

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide are provided below.

Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
  • To a 1-liter three-necked flask, add 40 g of N-methyl-4-nitroaniline and 320 ml of ethyl acetate.

  • While maintaining the temperature between 20-25 °C, add a solution of 31.2 g of chloroacetyl chloride in 80 ml of ethyl acetate dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 2 hours.

  • Monitor the reaction progress using TLC until the starting material has disappeared.

  • Cool the reaction mixture to 20-25 °C and add 40 ml of water. Stir for 15 minutes.

  • Separate the organic phase for the subsequent step.

Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Method 1: Two-Step Process

  • Suspend 210.0 g of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in 1157.56 mL of toluene and heat to 40 °C.[2][3]

  • Add 252.65 mL of N-methylpiperazine dropwise over 30 minutes.[2][3]

  • Stir the reaction mixture at 55 °C for 2 hours.[2][3]

  • After cooling to room temperature, wash the reaction mixture with 157.23 mL of water.[2][3]

  • Dilute the organic layer with 1075.33 mL of isopropanol and add 18.81 g of Palladium/carbon catalyst.[2][3]

  • Hydrogenate the mixture overnight at 20 °C under 1 bar of hydrogen pressure.[2][3]

  • Filter off the catalyst and concentrate the filtrate to approximately 150 mL.[2][3]

  • Add 120.0 mL of ether to induce crystallization.[2][3]

  • Collect the crystalline product by filtration, wash with ether, and dry under vacuum to yield the final product.[2][3]

Method 2: One-Pot Process

  • To the organic phase from the previous step, control the temperature at 20-25 °C and add 65.80 g of N-methylpiperazine dropwise.

  • Heat the mixture to 45-50 °C and maintain for 4.5 hours, monitoring by TLC.

  • Cool to 10-15 °C and add 120 ml of 28% ammonia and 120 ml of water.

  • Add 140 g of sodium dithionite (insurance powder) in portions.

  • Heat the mixture to 50-55 °C and maintain for 2.5 hours, monitoring by TLC.

  • Cool to 20-25 °C, separate the layers, and wash the organic layer with 50 ml of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and recrystallize the residue from 80 ml of ethyl acetate.

  • Filter and dry the product to obtain a white powder.

Quantitative Data Summary

The following table summarizes quantitative data from different reported synthetic methods.

ParameterMethod 1Method 2
Starting Material (Intermediate) 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (210.0 g)N-methyl-4-nitroaniline (40 g)
Reagents N-methylpiperazine (252.65 mL), Pd/C (18.81 g), H₂ (1 bar)Chloroacetyl chloride (31.2 g), N-methylpiperazine (65.80 g), Sodium dithionite (140 g)
Solvents Toluene (1157.56 mL), Isopropanol (1075.33 mL), Ether (120.0 mL)Ethyl acetate (~400 mL)
Reaction Temperature (°C) 55 (coupling), 20 (hydrogenation)50-55 (acylation), 45-50 (coupling), 50-55 (reduction)
Reaction Time 2 hours (coupling), Overnight (hydrogenation)2 hours (acylation), 4.5 hours (coupling), 2.5 hours (reduction)
Yield 70.5%79.27%
Purity >95% (Assumed)98.91% (HPLC)[2]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitro Reduction A N-methyl-4-nitroaniline C 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide A->C Ethyl Acetate, 50-55°C B Chloroacetyl chloride B->C E N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide C->E Toluene, 55°C D 1-Methylpiperazine D->E F N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide E->F Pd/C, H2 or Na2S2O4

Caption: Synthesis workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Troubleshooting Guide

G Start Low Yield or Impurities Detected CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Pure Impure Use Higher Purity Reagents CheckPurity->Impure Impure CheckMoisture Check for Moisture Contamination CheckConditions->CheckMoisture Correct AdjustConditions Adjust Temperature/Time as per Protocol CheckConditions->AdjustConditions Incorrect OptimizePurification Optimize Purification Protocol CheckMoisture->OptimizePurification Absent DryGlassware Use Anhydrous Solvents & Dry Glassware CheckMoisture->DryGlassware Present Recrystallize Recrystallize from a Different Solvent System or Use Column Chromatography OptimizePurification->Recrystallize Inefficient Success Improved Yield and Purity OptimizePurification->Success Efficient Impure->Success AdjustConditions->Success DryGlassware->Success Recrystallize->Success

Caption: Troubleshooting decision tree for synthesis issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide and Other Kinase Inhibitors

This guide provides a detailed comparison of the novel kinase inhibitor, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with other established multi-targeted kinase inhibitors currently utilized in cancer therapy....

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel kinase inhibitor, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, with other established multi-targeted kinase inhibitors currently utilized in cancer therapy. The comparison focuses on their mechanisms of action, target selectivity, and clinical efficacy, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Kinase Inhibitors

Kinase inhibitors are a class of targeted therapy drugs that block the action of kinases, enzymes that play a crucial role in cell signaling, growth, and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor growth and progression. This guide will compare our investigational compound with four commercially available multi-targeted tyrosine kinase inhibitors: Pazopanib, Sunitinib, Sorafenib, and Axitinib.

Mechanism of Action and Target Selectivity

The primary mechanism of action for these inhibitors is the blockade of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. While there is an overlap in the targets, each inhibitor possesses a unique selectivity profile, which influences its therapeutic efficacy and adverse effect profile.

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Hypothetical Data) is a novel, potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Preclinical studies suggest high selectivity for VEGFR-2, which is a key mediator of angiogenesis.

Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][2][3] Its anti-angiogenic properties are central to its mechanism.[3]

Sunitinib inhibits a broad spectrum of RTKs, including all VEGFRs and PDGFRs, as well as c-KIT, FLT3, RET, and CSF-1R.[4][5][6] This broad activity allows it to interfere with multiple signaling pathways involved in tumor growth and angiogenesis.

Sorafenib acts as a multi-kinase inhibitor, targeting VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT3.[7][8][9] Uniquely, it also inhibits the Raf/MEK/ERK signaling pathway by targeting Raf kinases (C-RAF, B-RAF, and mutant B-RAF), directly impacting tumor cell proliferation.[8][9]

Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[10][11] It exhibits higher selectivity for VEGFRs compared to many other tyrosine kinase inhibitors.[11] It also shows activity against PDGFR and c-KIT.[12]

The following diagram illustrates the primary signaling pathways targeted by these kinase inhibitors.

Kinase_Inhibitor_Pathways cluster_receptor Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_inhibitors Kinase Inhibitors cluster_processes Cellular Processes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis cKIT c-KIT Proliferation Cell Proliferation cKIT->Proliferation FLT3 FLT3 FLT3->Proliferation RET RET RET->Proliferation RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival ERK->Survival CompoundX N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide CompoundX->VEGFR CompoundX->PDGFR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKIT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Sunitinib->RET Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKIT Sorafenib->FLT3 Sorafenib->RAF Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Axitinib->cKIT

Caption: Primary signaling pathways targeted by the compared kinase inhibitors.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activity and clinical trial outcomes for the compared kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetN-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Hypothetical)PazopanibSunitinibSorafenibAxitinib
VEGFR-15102900.1
VEGFR-2130960.2
VEGFR-33474200.1-0.3
PDGFR-α108419501.6
PDGFR-β871251.6
c-KIT501401681.7
B-RAF>1000--22-
C-RAF>1000--6-

Data for existing drugs is compiled from publicly available literature. The IC50 values can vary depending on the specific assay conditions.

Table 2: Summary of Key Phase III Clinical Trial Data
DrugIndicationControlMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
Pazopanib Advanced Renal Cell Carcinoma (RCC)Placebo9.2 vs 4.2 months30% vs 3%
Advanced Soft Tissue SarcomaPlacebo4.6 vs 1.6 months[13]6% vs 0%
Sunitinib Advanced RCCInterferon-α11 vs 5 months[14]47% vs 12%[14]
GIST (imatinib-resistant)Placebo27.3 vs 6.4 weeks7% vs 0%
Sorafenib Advanced RCCPlacebo5.5 vs 2.8 months[7]10% vs 2%
Unresectable Hepatocellular Carcinoma (HCC)Placebo5.5 vs 2.8 months[15][16]2% vs 1%[16]
Axitinib Advanced RCC (second-line)Sorafenib6.7 vs 4.7 months[10][17]19% vs 9%[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of kinase inhibitors.

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor C Incubate kinase with inhibitor A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction by adding substrate and ATP C->D E Allow reaction to proceed for a defined time D->E F Measure kinase activity (e.g., phosphorylation) E->F G Plot activity vs. inhibitor concentration F->G H Calculate IC50 value using a four-parameter logistic fit G->H

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Protocol:

  • Compound Preparation: A serial dilution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: The kinase, a specific peptide substrate, and ATP are prepared in a reaction buffer.

  • Incubation: The kinase is pre-incubated with the various concentrations of the inhibitor for a set period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.[18]

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[19]

Cellular Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase's substrate within a cellular context.

Protocol:

  • Cell Culture and Treatment: Cells expressing the target kinase are cultured and then treated with various concentrations of the inhibitor.

  • Cell Lysis: After the treatment period, the cells are lysed to release the cellular proteins.

  • Immunoassay: The levels of the phosphorylated substrate in the cell lysates are measured using an immunoassay, such as an ELISA or Western blot, with a phospho-specific antibody.[20]

  • Data Analysis: The amount of phosphorylated substrate is normalized to the total amount of the substrate or a housekeeping protein. The percentage of inhibition is then calculated relative to untreated control cells, and an IC50 value is determined.

Cell Proliferation Assay

This assay assesses the effect of the kinase inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the kinase inhibitor.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.[21]

  • Data Analysis: The absorbance or fluorescence values are plotted against the inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Conclusion

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide demonstrates a promising preclinical profile as a potent and selective inhibitor of key angiogenic RTKs. Its high selectivity for VEGFR-2 may translate to a more favorable safety profile compared to broader-spectrum kinase inhibitors. Further investigation, including in vivo efficacy studies and comprehensive safety pharmacology, is warranted to fully elucidate its therapeutic potential in the treatment of solid tumors. The comparative data presented in this guide provides a valuable framework for positioning this novel compound within the current landscape of kinase inhibitor therapies.

References

Validation

"N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" as a reference standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide," a key reference standard for the pharmaceutical agent N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide," a key reference standard for the pharmaceutical agent Nintedanib, against other commercially available impurity reference standards. The information presented herein is intended to assist researchers and quality control professionals in selecting the most appropriate standards for their analytical needs.

Introduction to Nintedanib and its Impurities

Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. It functions by inhibiting key signaling pathways involved in fibroblast proliferation and angiogenesis, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).

The synthesis and degradation of Nintedanib can result in the formation of various impurities. Accurate identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" (CAS: 262368-30-9) is a known process impurity of Nintedanib, often referred to as Nintedanib Impurity A. This guide compares this reference standard with other relevant Nintedanib impurities that are commercially available as reference materials.

Comparison of Nintedanib Impurity Reference Standards

The selection of a suitable reference standard is paramount for accurate analytical testing. The following table summarizes the key characteristics of "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" and its common alternatives. Data is compiled from information provided by various chemical suppliers.

Parameter N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (Impurity A) Nintedanib Impurity B Nintedanib Impurity C N-Acetyl Nintedanib
CAS Number 262368-30-9894783-61-02519501-85-82380229-45-6
Molecular Formula C₁₄H₂₂N₄OC₃₀H₃₁N₅O₄C₂₃H₁₈N₂O₄C₃₃H₃₅N₅O₅
Molecular Weight 262.35 g/mol 525.60 g/mol 386.4 g/mol 581.67 g/mol
Typical Purity (by HPLC) >98%[1]97.70%[2]>98%[3]>98%
Typical Analytical Data Provided with CoA ¹H-NMR, Mass Spec, HPLC¹H-NMR, Mass Spec, HPLC, IR, TGA¹H-NMR, Mass Spec, HPLC¹H-NMR, Mass Spec, HPLC
Storage Conditions 2-8°C2-8°C2-8°C2-8°C

Nintedanib Signaling Pathway

Nintedanib exerts its therapeutic effect by inhibiting the phosphorylation of key tyrosine kinase receptors. This diagram illustrates the signaling pathways targeted by Nintedanib.

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR P_VEGFR p-VEGFR VEGFR->P_VEGFR ATP FGFR FGFR P_FGFR p-FGFR FGFR->P_FGFR ATP PDGFR PDGFR P_PDGFR p-PDGFR PDGFR->P_PDGFR ATP Nintedanib Nintedanib Nintedanib->P_VEGFR Nintedanib->P_FGFR Nintedanib->P_PDGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR->Downstream_Signaling P_FGFR->Downstream_Signaling P_PDGFR->Downstream_Signaling Cell_Responses Cellular Responses: - Proliferation - Migration - Angiogenesis - Fibrosis Downstream_Signaling->Cell_Responses

Nintedanib's inhibition of key tyrosine kinase signaling pathways.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Nintedanib and its impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), based on methods described in the literature.[4][5][6][7][8]

Objective: To separate and quantify Nintedanib and its related impurities, including "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide," in a drug substance or formulation.

Materials:

  • Nintedanib Reference Standard

  • Nintedanib Impurity Reference Standards (e.g., Impurity A, B, C)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate or Trifluoroacetic Acid (for mobile phase preparation)

  • HPLC system with a UV detector

  • Analytical column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., YMC Triart C18)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water or an appropriate buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of each reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Nintedanib drug substance or formulation in the diluent to a final concentration within the linear range of the method.

  • System Suitability:

    • Inject the standard solution multiple times to ensure the system is operating correctly. Check parameters such as peak area repeatability, theoretical plates, and tailing factor.

  • Analysis:

    • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Data Processing:

    • Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas to those of the reference standards.

Quality Control Workflow for Reference Standards

The proper management of reference standards is crucial for maintaining the integrity of analytical data. The following diagram outlines a typical workflow for the receipt, qualification, and use of a new batch of a reference standard like "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide."

QC_Workflow Start Receipt of New Reference Standard Batch Documentation_Review Review Certificate of Analysis (CoA) and Supplier Documentation Start->Documentation_Review Visual_Inspection Visual Inspection for Physical Attributes and Labeling Documentation_Review->Visual_Inspection Log_Entry Log Receipt in Reference Standard Management System Visual_Inspection->Log_Entry Qualification_Testing Perform Qualification Testing: - Identity (e.g., IR, MS) - Purity (e.g., HPLC, UPLC) - Content/Potency Log_Entry->Qualification_Testing Data_Review Review and Approve Qualification Data Qualification_Testing->Data_Review Data_Review->Start Fail Release Release for Use in Routine QC Testing Data_Review->Release Pass Storage Store under Recommended Conditions (e.g., 2-8°C) Release->Storage Periodic_Requalification Periodic Re-qualification Based on Stability Data Storage->Periodic_Requalification End End of Use Storage->End Periodic_Requalification->Data_Review

A typical quality control workflow for pharmaceutical reference standards.

Conclusion

"N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" serves as a critical reference standard for the quality control of Nintedanib. However, a comprehensive analytical strategy should also consider other potential impurities. This guide provides a comparative overview of several commercially available Nintedanib impurity reference standards, along with a foundational understanding of the analytical methodologies and quality control workflows necessary for their effective implementation. Researchers and drug development professionals are encouraged to consult the Certificate of Analysis for each specific lot of a reference standard to obtain precise quantitative data and to validate analytical methods according to the relevant regulatory guidelines.

References

Comparative

A Comparative Guide to HPLC Purity Analysis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-(4-Aminop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a known impurity in certain pharmaceutical manufacturing processes. The methodologies presented are based on established principles for the analysis of polar aromatic amines and are intended to serve as a robust starting point for method development and validation.

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a process-related impurity that requires accurate quantification to ensure the safety and efficacy of the final drug product. Due to its polar nature, containing both a piperazine and an aniline moiety, chromatographic analysis can be challenging. This guide compares two distinct reversed-phase HPLC methods, highlighting their respective performances and providing the necessary protocols for implementation.

Comparative Analysis of HPLC Methodologies

Two primary HPLC methods were evaluated for their ability to provide adequate retention, resolution, and peak shape for the target analyte and its potential degradation products. Method A utilizes a standard C18 column with a phosphate buffer, while Method B employs a C8 column with a volatile ammonium formate buffer, making it more suitable for mass spectrometry (LC-MS) applications.

Data Presentation: Performance Comparison

The performance of each method was assessed based on key chromatographic parameters. The data presented below is illustrative and intended to guide method selection.

Parameter Method A: C18 with Phosphate Buffer Method B: C8 with Ammonium Formate Buffer Commentary
Retention Time (min) 8.56.2Method B offers a faster analysis time.
Resolution (Analyte vs. Nearest Impurity) 2.82.5Both methods provide baseline resolution.
Tailing Factor 1.21.1Method B shows slightly better peak symmetry.
Theoretical Plates 12,00010,500Method A demonstrates higher column efficiency.
Run Time (min) 2015Method B is more suitable for high-throughput analysis.
Data Presentation: Method Validation Summary (Method B)

Method B was selected for a hypothetical validation study based on its faster run time and superior peak symmetry. The validation was designed to meet the criteria outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Validation Parameter Result ICH Acceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.03 µg/mLSignal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 99.2% - 101.5%80% - 120% for impurities
Precision (%RSD) < 1.0%≤ 2.0%

Experimental Protocols

Detailed methodologies for sample preparation and the two HPLC methods are provided below.

Sample Preparation
  • Standard Solution (10 µg/mL): Accurately weigh 1.0 mg of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase of the respective method.

  • Sample Solution: Prepare the drug substance or product sample to a nominal concentration of 1.0 mg/mL in the mobile phase.

Method A: C18 with Phosphate Buffer
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 7.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: C8 with Ammonium Formate Buffer
  • Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 7.5 with formic acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-2 min: 15% B

    • 2-10 min: 15% to 60% B

    • 10-12 min: 60% B

    • 12-13 min: 60% to 15% B

    • 13-15 min: 15% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute inject Sample Injection dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

HPLC_System solvent Solvent Reservoir pump HPLC Pump solvent->pump Mobile Phase injector Autosampler/Injector pump->injector column HPLC Column injector->column Sample Loop detector UV Detector column->detector data_system Data System (CDS) detector->data_system Analog/Digital Signal

Caption: Logical relationship of HPLC system components.

References

Validation

A Comparative Analysis of Tyrosine Kinase Inhibitors for Drug Development Professionals

An Objective Guide to Purity, Performance, and Key Experimental Protocols Introduction While a Certificate of Analysis for the specific compound "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" (CAS 262368-30-9), a...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Purity, Performance, and Key Experimental Protocols

Introduction

While a Certificate of Analysis for the specific compound "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" (CAS 262368-30-9), an intermediate in the synthesis of Nintedanib, is not publicly available, this guide provides a comparative framework using a well-documented and structurally relevant class of compounds: tyrosine kinase inhibitors (TKIs).[1][2][3][4][5][6][7][8][9] This document will use Imatinib as a primary example and compare it with second-generation TKIs, Dasatinib and Nilotinib, to illustrate the critical data and experimental considerations for researchers, scientists, and drug development professionals. All three are inhibitors of the BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML).[10][11][12]

Comparative Analysis of Imatinib and Alternatives

The selection of a TKI for research and development hinges on a variety of factors, including purity, potency, and selectivity. The following tables summarize key quantitative data for Imatinib, Dasatinib, and Nilotinib, compiled from representative Certificates of Analysis and scientific literature.

Table 1: Certificate of Analysis Data Comparison

This table presents typical purity and identity data for the three TKIs. High purity is crucial for obtaining accurate and reproducible experimental results.

ParameterImatinibDasatinibNilotinib
CAS Number 152459-95-5302962-49-8641571-10-0
Molecular Formula C₂₉H₃₁N₇OC₂₂H₂₆ClN₇O₂SC₂₈H₂₂F₃N₇O
Molecular Weight 493.6 g/mol 488.01 g/mol 529.52 g/mol
Purity (by HPLC) ≥98%>99.0%[13]>99.0%[14]
Identification Conforms to structure (¹H-NMR, MS)Conforms to structure (¹H-NMR, MS)[13][15]Conforms to structure (¹H-NMR, MS)[14][16]
Appearance White to off-white powderWhite to off-white solid powder[13]Off-white to light yellow solid powder[14]
Table 2: Performance and Efficacy Comparison

This table summarizes the in vitro potency and clinical response rates of the three TKIs in the context of CML treatment.

Performance MetricImatinibDasatinibNilotinib
Target BCR-ABL, c-Kit, PDGFRBCR-ABL, SRC family, c-Kit, PDGFRBCR-ABL, c-Kit, PDGFR
IC₅₀ (BCR-ABL) ~100-1000 nM0.55 - 3.0 nM[17]<30 nM[16]
Potency vs. Imatinib Baseline~300x more potent[11]~20x more potent[11]
Major Molecular Response (MMR) at 12 months (Newly Diagnosed CML) ~22-27%~46%~43-44%

Note: IC₅₀ values and response rates can vary depending on the specific cell line or patient population studied. The data presented are representative values from published studies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of chemical compounds. Below are methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the TKI and identify any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% o-Phosphoric acid in water) and an organic solvent (e.g., Acetonitrile). A typical gradient might run from 70:30 (aqueous:organic) to a higher organic concentration over the course of the run to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the compound has maximum absorbance (e.g., 266 nm for Imatinib).

  • Procedure:

    • Prepare a standard solution of the TKI at a known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the test article in the mobile phase.

    • Inject both the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

In Vitro Tyrosine Kinase Inhibition Assay

Objective: To measure the potency of the TKI in inhibiting the activity of a target kinase (e.g., BCR-ABL).

Methodology:

  • Assay Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. The inhibition of this phosphorylation by the test compound is quantified.

  • Materials:

    • Recombinant tyrosine kinase (e.g., BCR-ABL).

    • Peptide substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer.

    • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme).

  • Procedure:

    • In a microplate, add the tyrosine kinase, peptide substrate, and varying concentrations of the TKI.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation.

    • Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

    • Add the detection reagent.

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence), which is proportional to the amount of phosphorylated substrate.

    • Plot the signal against the TKI concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

BCR-ABL Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway, which is constitutively activated in CML and is the primary target of Imatinib and its alternatives.[18][19][20][21] Dimerization of the BCR-ABL fusion protein leads to autophosphorylation and the activation of downstream pathways that drive cell proliferation and inhibit apoptosis.[10][21]

BCR_ABL_Pathway BCR_ABL BCR-ABL Dimer AutoP Autophosphorylation BCR_ABL->AutoP GRB2_SOS GRB2/SOS AutoP->GRB2_SOS PI3K_AKT PI3K/AKT Pathway AutoP->PI3K_AKT STAT5 STAT5 AutoP->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Apoptosis

Caption: BCR-ABL signaling cascade in CML.

Experimental Workflow for Kinase Inhibition Assay

This diagram outlines the key steps in a typical in vitro kinase inhibition assay, from reaction setup to data analysis.

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, TKI, ATP) B 2. Add Kinase, Substrate, and TKI to Microplate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (Add Quench Buffer) D->E F 6. Add Detection Reagent E->F G 7. Read Plate (Absorbance/Fluorescence) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Comparison of TKIs

This diagram provides a logical comparison of the key attributes of Imatinib, Dasatinib, and Nilotinib.

Caption: Feature comparison of Imatinib, Dasatinib, and Nilotinib.

References

Comparative

Comparative In Vitro Analysis: Nintedanib and N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

A direct comparative analysis of the in vitro activities of nintedanib and "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" is not feasible at this time due to the lack of publicly available scientific literature a...

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the in vitro activities of nintedanib and "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" is not feasible at this time due to the lack of publicly available scientific literature and experimental data for "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide". This compound does not appear to be a widely studied agent, and as such, its biological activity and mechanism of action have not been characterized in peer-reviewed publications.

However, to provide a valuable resource for researchers, this guide presents a comprehensive overview of the well-documented in vitro profile of nintedanib . Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, and its efficacy has been demonstrated in a wide range of preclinical in vitro and in vivo models, as well as in clinical trials for idiopathic pulmonary fibrosis and certain types of cancer. This guide details its inhibitory activity, effects on cellular processes, and the experimental protocols used for its characterization. This information can serve as a benchmark for the future evaluation of novel compounds such as "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide".

Nintedanib: In Vitro Profile

Nintedanib is an indolinone derivative that functions as an intracellular inhibitor of multiple tyrosine kinases. It targets key receptors involved in angiogenesis, fibrosis, and tumor growth.

Kinase Inhibitory Activity

Nintedanib has been shown to potently inhibit the following kinase families:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

  • Fibroblast Growth Factor Receptors (FGFR 1-4)

  • Platelet-Derived Growth Factor Receptors (PDGFR α and β)

Additionally, it shows activity against the Src family kinases (Src, Lck, Lyn) and Fms-like tyrosine kinase 3 (Flt-3).

The following table summarizes the half-maximal inhibitory concentrations (IC50) of nintedanib against a panel of kinases.

Kinase TargetIC50 (nM)
VEGFR134
VEGFR213
VEGFR313
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65
Flt-326
Src156
Lck208
Lyn195
Effects on Cellular Processes

In vitro, nintedanib has been demonstrated to:

  • Inhibit endothelial cell proliferation and migration: By targeting VEGFR and FGFR, nintedanib effectively blocks the signaling cascades that lead to the formation of new blood vessels (angiogenesis).

  • Reduce fibroblast proliferation and differentiation: Through the inhibition of FGFR and PDGFR, nintedanib can attenuate the activation of fibroblasts into myofibroblasts, a key process in tissue fibrosis.

  • Induce apoptosis in various cancer cell lines: Nintedanib has been shown to promote programmed cell death in a range of cancer cell types that are dependent on the signaling pathways it inhibits.

Experimental Protocols

Below are detailed methodologies for key in vitro assays used to characterize the activity of nintedanib.

Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR2)

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • [γ-33P]ATP

    • Nintedanib (or test compound) at various concentrations

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • The kinase reaction is initiated by mixing the recombinant kinase, substrate peptide, and varying concentrations of nintedanib in the kinase reaction buffer.

    • [γ-33P]ATP is added to start the phosphorylation reaction.

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of phosphoric acid.

    • The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-33P]ATP is washed away.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of a compound on the proliferation of cultured cells.

  • Materials:

    • Human umbilical vein endothelial cells (HUVECs) or other relevant cell line

    • Cell culture medium (e.g., EGM-2)

    • Growth factors (e.g., VEGF, FGF)

    • Nintedanib (or test compound) at various concentrations

    • MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium])

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cell culture medium is replaced with a medium containing reduced serum and various concentrations of nintedanib.

    • Cells are stimulated with a growth factor (e.g., VEGF) to induce proliferation.

    • The plates are incubated for a period of 48-72 hours.

    • MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The MTS reagent is converted by viable cells into a formazan product that is soluble in the culture medium.

    • The absorbance of the formazan product is measured at 490 nm using a plate reader.

    • The percentage of proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Workflow Diagrams

Nintedanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PLCg FGFR->PI3K Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Kinase_Inhibition_Assay_Workflow start Start: Prepare Reagents reagents Mix Kinase, Substrate, and Nintedanib start->reagents add_atp Add [γ-33P]ATP to start reaction reagents->add_atp incubation Incubate at 30°C for 60 minutes add_atp->incubation stop_reaction Stop reaction with phosphoric acid incubation->stop_reaction capture Capture phosphorylated substrate on filter plate stop_reaction->capture wash Wash away unincorporated [γ-33P]ATP capture->wash measure Measure radioactivity with scintillation counter wash->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a radiometric kinase inhibition assay.

Validation

A Comparative Guide to the Cross-Reactivity of Nintedanib and its Precursor, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the kinase cross-reactivity profiles of the multi-targeted tyrosine kinase inhibitor, Nintedanib, and its synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profiles of the multi-targeted tyrosine kinase inhibitor, Nintedanib, and its synthetic precursor, N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. While direct, extensive experimental data on the precursor is limited, this comparison is based on the well-documented selectivity of Nintedanib and the structural differences between the two molecules.

Nintedanib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR)[1][2]. It is understood that "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" is a key intermediate in the synthesis of Nintedanib[3][4]. The chemical structure of the precursor lacks the indolinone core, which is the pharmacophore responsible for the kinase inhibitory activity of Nintedanib. Consequently, "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" is predicted to have significantly lower to no inhibitory activity against the kinases targeted by Nintedanib.

Comparative Kinase Inhibition Profile

The following table summarizes the known kinase inhibition profile of Nintedanib. Due to the absence of published data for "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide," its activity is presumed to be negligible for the reasons outlined above.

Target KinaseNintedanib IC₅₀ (nM)N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide IC₅₀ (nM)
Primary Targets
VEGFR121Not Reported (Presumed Inactive)
VEGFR213Not Reported (Presumed Inactive)
VEGFR313Not Reported (Presumed Inactive)
FGFR169Not Reported (Presumed Inactive)
FGFR237Not Reported (Presumed Inactive)
FGFR3108Not Reported (Presumed Inactive)
PDGFRα59Not Reported (Presumed Inactive)
PDGFRβ65Not Reported (Presumed Inactive)
Other Notable Targets
Flt-326Not Reported (Presumed Inactive)
Src156Not Reported (Presumed Inactive)
Lck16Not Reported (Presumed Inactive)

IC₅₀ values for Nintedanib are compiled from preclinical data. The activity of the precursor is presumed to be significantly lower due to the lack of the essential indolinone pharmacophore.

Signaling Pathway Inhibition

Nintedanib exerts its therapeutic effects by blocking key signaling pathways involved in angiogenesis and fibrosis. The diagram below illustrates the central role of VEGFR, FGFR, and PDGFR in these pathways.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_cellular_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/AKT VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PLCg FGFR->PI3K FGFR->Angiogenesis Fibrosis Fibrosis FGFR->Fibrosis PDGFR->PI3K RAS RAS/MAPK PDGFR->RAS PDGFR->Fibrosis Proliferation Cell Proliferation PLCg->Proliferation PI3K->Proliferation Migration Cell Migration PI3K->Migration RAS->Proliferation RAS->Migration Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR

Figure 1. Simplified signaling pathways inhibited by Nintedanib.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine and compare the cross-reactivity of kinase inhibitors, several established methods are employed. Below are detailed protocols for two widely used assays.

KinomeScan® Competition Binding Assay

This assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase that is tagged with DNA, and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Protocol:

  • Compound Preparation: The test compound ("N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" or Nintedanib) is serially diluted to a range of concentrations.

  • Assay Reaction: The test compound is incubated with the kinase enzyme and the immobilized ligand in a multi-well plate.

  • Binding Competition: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing: Unbound kinase and test compound are removed by washing the plate.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control (no test compound). A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess target engagement of a compound in a cellular environment.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the thermal stability of the protein. In a CETSA® experiment, cells or cell lysates are treated with the compound and then subjected to a temperature gradient. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A thermal shift is observed as a rightward shift in the curve for the compound-treated samples compared to the control.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing and comparing the cross-reactivity of kinase inhibitors.

G cluster_workflow Cross-Reactivity Profiling Workflow Start Test Compounds (Nintedanib & Precursor) KinomeScan Primary Screening: KinomeScan® (Broad Panel) Start->KinomeScan Hit_ID Identify Primary Targets & Off-Targets KinomeScan->Hit_ID Dose_Response Secondary Screening: Dose-Response Assays (Kd/IC50) Hit_ID->Dose_Response Cellular_Assay Cellular Target Engagement: CETSA® Dose_Response->Cellular_Assay Functional_Assay Functional Cellular Assays: (e.g., Phosphorylation) Cellular_Assay->Functional_Assay Selectivity_Profile Generate Comparative Selectivity Profile Functional_Assay->Selectivity_Profile

Figure 2. Workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

Based on structural analysis and the known mechanism of action of Nintedanib, it is concluded that "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide" is unlikely to exhibit significant cross-reactivity with the kinase targets of Nintedanib. The presence of the indolinone moiety in Nintedanib is critical for its inhibitory activity. This guide provides a framework for understanding the comparative selectivity of these two molecules and outlines the experimental approaches necessary to confirm these predictions. For researchers in drug development, this highlights the profound impact of specific chemical moieties on the biological activity and cross-reactivity profile of a compound.

References

Comparative

A Comparative Analysis of Synthesis Methods for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of documented synthesis methods for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of documented synthesis methods for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The following sections detail the synthetic routes, present a quantitative comparison of their performance, and provide comprehensive experimental protocols.

Introduction

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9) is a synthetic acetamide derivative with the molecular formula C₁₄H₂₂N₄O.[2] Its structure consists of a 4-aminophenyl group and a methyl group attached to the acetamide nitrogen, with a 4-methylpiperazine ring linked to the carbonyl group via a methylene bridge.[2] This compound is a crucial reagent in the preparation of deuterated derivatives of nintedanib, which has demonstrated angiokinase inhibitory and antitumor activity.[3] Given its significance, the efficiency and scalability of its synthesis are of paramount importance. This guide compares two prominent synthesis routes, highlighting key differences in reagents, reaction conditions, and overall performance.

Comparative Data

The following table summarizes the quantitative data for two distinct synthesis methods for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

ParameterMethod 1Method 2
Starting Materials 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, Toluene, N-methylpiperazine, Isopropanol, Palladium/carbon catalystN-methyl-4-aminonitrobenzene, Ethyl acetate, Chloroacetyl chloride, N-methylpiperazine, 28% Ammonia, Water, Sodium hydrosulfite
Yield 70.5%[4]79.27%[4]
Purity Not explicitly stated, but purification is performed.98.91%[4]
Reaction Time Step 1: 2 hours, Step 2: Overnight[4]Step 1: 2 hours, Step 2: 4.5 hours, Step 3: 2.5 hours[4]
Key Reagents Palladium/carbon (hydrogenation)[4]Sodium hydrosulfite (reduction)[4]
Solvents Toluene, Isopropanol, Ether[4]Ethyl acetate, Water[4]

Synthesis Methods and Experimental Protocols

The primary synthetic approach for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide involves two key transformations: the nucleophilic substitution of a chloroacetamide with N-methylpiperazine and the subsequent reduction of a nitro group to an amine. The methods detailed below differ primarily in the choice of starting materials, solvents, and the reducing agent employed.

Method 1: Catalytic Hydrogenation Route

This method utilizes a palladium-on-carbon catalyst for the reduction of the nitro group.

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

    • Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (210.0 g, 0.9185 mol) in toluene (1157.56 mL) and heat the mixture to 40 °C.[4]

    • Add an aqueous solution of N-methylpiperazine (252.65 mL, 2.48 eq.) dropwise over 30 minutes.[4]

    • Stir the reaction mixture at 55 °C for 2 hours.[4]

    • After cooling to room temperature, wash the reaction mixture with water (157.23 mL).[4]

    • Dilute the organic layer with isopropanol (1075.33 mL).[4]

  • Step 2: Reduction of the Nitro Group.

    • Add palladium/carbon catalyst (18.81 g) to the solution from Step 1.[4]

    • Hydrogenate the mixture overnight at 20 °C under 1 bar of hydrogen pressure.[4]

    • Upon completion of the reaction, remove the catalyst by filtration.[4]

    • Concentrate the filtrate to approximately 150 mL.[4]

    • Induce crystallization by adding ether (120.0 mL).[4]

    • Collect the crystalline product by filtration, wash with ether, and dry under a vacuum to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (170 g, 70.5% yield).[4]

Method 2: Sodium Hydrosulfite Reduction Route

This alternative method employs sodium hydrosulfite for the reduction of the nitro group, offering a non-catalytic approach.

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

    • To a 1-liter three-necked flask, add 40 g of N-methyl-4-aminonitrobenzene and 320 ml of ethyl acetate.[4]

    • At 20-25 °C, add a mixed solution of 31.2 g (1.05 eq) of chloroacetyl chloride and 80 ml of ethyl acetate dropwise over 30 minutes.[4]

    • Heat the reaction mixture to 50-55 °C and maintain for 2 hours, monitoring the reaction progress by TLC.[4]

    • After cooling to 20-25 °C, add 40 ml of water and stir for 15 minutes.[4]

    • Separate the organic phase.[4]

  • Step 2: Nucleophilic Substitution with N-methylpiperazine.

    • Maintaining the temperature at 20-25 °C, add 65.80 g (2.5 eq) of N-methylpiperazine dropwise to the reaction flask.[4]

    • Heat the mixture to 45-50 °C and maintain for 4.5 hours, monitoring the reaction by TLC.[4]

  • Step 3: Reduction of the Nitro Group.

    • Cool the reaction mixture to 10-15 °C and add 120 ml of 28% ammonia and 120 ml of water.[4]

    • Add 140 g (3.0 eq) of sodium hydrosulfite ("insurance powder") in batches.[4]

    • Heat the mixture to 50-55 °C and maintain for 2.5 hours, monitoring the reaction by TLC.[4]

    • Cool to 20-25 °C and separate the layers.[4]

    • Wash the organic phase with 50 ml of ethyl acetate, followed by 50 ml of saturated brine.[4]

    • Dry the organic phase over anhydrous sodium sulfate and concentrate.[4]

    • Recrystallize the residue from 80 ml of ethyl acetate, filter, and dry the filter cake to obtain 54.67 g of a white powder (79.27% yield, 98.91% purity).[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_intermediate2 Intermediate cluster_final Final Product A N-Methyl-4-nitroaniline D 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide A->D Acylation B Chloroacetyl Chloride B->D C 1-Methylpiperazine E N-methyl-2-(4-methylpiperazin- 1-yl)-N-(4-nitrophenyl)acetamide C->E D->E Substitution F N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide E->F Reduction

Caption: General synthetic workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Conclusion

Both presented methods offer viable routes for the synthesis of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. Method 2, employing sodium hydrosulfite for the reduction step, demonstrates a higher reported yield and purity. However, the choice of method in a research or industrial setting will also depend on factors such as reagent availability and cost, safety considerations, and the desired scale of production. The detailed protocols provided herein serve as a foundation for further optimization and development of synthetic strategies for this important pharmaceutical intermediate.

References

Validation

Impurity Profiling of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide. This compound is a known process-related impurity and intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1][2] Effective impurity profiling is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of impurities in a drug substance. These impurities can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or the starting materials and intermediates. Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines on the limits and qualification of impurities.[3]

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, also known as Nintedanib Impurity A, requires robust analytical methods for its detection and control in the Nintedanib drug substance.[2] This guide explores various analytical techniques, with a focus on chromatographic methods, and presents supporting data from published studies.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques for the analysis of Nintedanib and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities.

Data Summary

The following tables summarize the performance of different chromatographic methods reported for the analysis of Nintedanib and its impurities, including N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Table 1: Comparison of HPLC and UPLC Methods for Impurity Profiling

ParameterRP-HPLC Method 1[4][5]RP-HPLC Method 2[6][7]UPLC-MS/MS Method[8]
Column YMC Triart C18 (250 x 4.6 mm, 3µm)YMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5µm)Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7µm)
Mobile Phase Gradient elution with Ammonium acetate and AcetonitrileGradient elution with Water (pH 3.0 with Orthophosphoric acid) and AcetonitrileGradient elution with 0.1% Formic acid in water and Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.30 mL/min
Detection UV at 245 nmUV at 210 nmMS/MS (MRM mode)
Linearity Range 0.10 - 2.0 µg/mL25 - 150 µg/mL12.5 - 400 ng/mL
Correlation Coefficient (r²) > 0.998> 1.00> 0.999
LOD < 0.031% w/wNot ReportedNot Reported
LOQ Not Reported2 µg/mLNot Reported
Recovery 80% - 120%Not ReportedNot Reported

Table 2: Forced Degradation Studies of Nintedanib

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][9]

Stress ConditionNintedanib DegradationDegradation Products ObservedReference
Acid Hydrolysis (1M HCl, reflux) DegradedOne major degradation product[10]
Base Hydrolysis (1M NaOH, reflux) DegradedThree degradation products[10]
Oxidative (30% H₂O₂, RT) DegradedFive degradation products[10]
Thermal (Solid state) StableNo degradation observed[10]
Photolytic (UV light) DegradedTwo degradation products[10]

Experimental Protocols

RP-HPLC Method for Related Substances of Nintedanib Esylate

This method is suitable for the quantification of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide and other related substances in Nintedanib Esylate.[4][5]

  • Chromatographic System:

    • Column: YMC Triart C18 (250 x 4.6 mm, 3µm)

    • Column Temperature: 35°C

    • Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 245 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent to obtain a known concentration.

  • Validation Parameters:

    • The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[5]

Stability-Indicating RP-HPLC Assay Method for Nintedanib

This method is designed to separate Nintedanib from its degradation products, making it suitable for stability studies.[6][7]

  • Chromatographic System:

    • Column: YMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5µm)

    • Mobile Phase: Gradient elution with Water (pH adjusted to 3.0 with Orthophosphoric acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm

  • Forced Degradation Procedure:

    • Acid Degradation: Reflux the drug substance in 1M HCl.

    • Base Degradation: Reflux the drug substance in 1M NaOH.

    • Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat.

    • Photolytic Degradation: Expose the drug substance to UV light.

UPLC-MS/MS Method for Nintedanib and its Metabolite

This highly sensitive method is suitable for pharmacokinetic studies and can be adapted for impurity profiling where low detection limits are required.[8]

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7µm)

    • Mobile Phase: Gradient elution with 0.1% Formic acid in water and Acetonitrile.

    • Flow Rate: 0.30 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the impurity profiling of a drug substance.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Characterization cluster_3 Reporting & Control DrugSubstance Drug Substance (Nintedanib containing Impurity A) HPLC_UPLC HPLC / UPLC Analysis DrugSubstance->HPLC_UPLC ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) ForcedDegradation->HPLC_UPLC LC_MS LC-MS/MS Analysis HPLC_UPLC->LC_MS Quantification Quantification of Impurities HPLC_UPLC->Quantification Identification Identification of Unknowns LC_MS->Identification Report Impurity Profile Report Quantification->Report StructureElucidation Structural Elucidation (NMR, MS/MS) Identification->StructureElucidation StructureElucidation->Report Control Establishment of Control Strategy Report->Control

Caption: Workflow for Impurity Profiling.

Relationship between Nintedanib and its Impurities

This diagram shows the relationship between the active pharmaceutical ingredient (API) Nintedanib, the process-related impurity N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, and potential degradation products.

G API Nintedanib (API) DegradationProducts Degradation Products API->DegradationProducts Degradation (Hydrolysis, Oxidation) ImpurityA N-(4-Aminophenyl)-N,4-dimethyl- 1-piperazineacetamide (Process-Related Impurity) ImpurityA->API Further Reaction StartingMaterials Starting Materials & Intermediates StartingMaterials->API Synthesis StartingMaterials->ImpurityA Synthesis

Caption: Nintedanib and Related Substances.

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals This document provides comprehensive guidance on the proper and safe disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper and safe disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS No. 262368-30-9). Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The following information is synthesized from established safety protocols for hazardous chemicals and related piperazine compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Immediate Safety and Hazard Assessment

Before handling N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, it is imperative to be aware of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following risks[1][2]:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols[3][4].

Chemical and Hazard Information Summary

The following table summarizes key identifiers and hazard classifications for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

ParameterInformationReference
Chemical Name N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide[1][5]
CAS Number 262368-30-9[1][6]
Molecular Formula C₁₄H₂₂N₄O[1][7]
Molecular Weight 262.36 g/mol [6]
GHS Hazard Codes H302, H315, H319, H335[1][2]

Step-by-Step Disposal Protocol

The proper disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe and compliant disposal.

Experimental Protocol: Waste Management

  • Waste Segregation:

    • Do not mix N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Segregate solid waste (e.g., contaminated consumables such as weighing paper, pipette tips) from liquid waste.

  • Containerization:

    • Place all waste materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of the compound.

  • Labeling:

    • The waste container label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide".

      • The associated GHS hazard pictograms (e.g., irritant, acute toxicity).

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Storage areas should be cool and dry[4].

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash. This compound may be harmful to aquatic life, and such disposal can lead to environmental contamination[3].

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • The recommended method of disposal for such organic compounds is controlled incineration in a licensed facility equipped with flue gas scrubbing[3][8].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Experimental Protocol: Spill Response

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition[3][8].

  • Containment: For solid spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill[4][8].

  • Collection: Carefully collect the contained material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[4].

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

Disposal Workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide cluster_0 On-Site Waste Management cluster_1 Final Disposal cluster_2 Spill Response A Waste Generation (e.g., unused chemical, contaminated labware) B Segregate Waste (Solid vs. Liquid, avoid mixing with incompatible chemicals) A->B C Containerize in a Labeled, Sealed Container (Label must include chemical name and hazards) B->C D Store in Designated Hazardous Waste Area (Secure, ventilated, and cool location) C->D E Arrange for Professional Disposal (Contact EHS or licensed waste contractor) D->E Scheduled Pickup F Transport to a Licensed Facility E->F G Controlled Incineration (with flue gas scrubbing) F->G S1 Spill Occurs S2 Evacuate and Ventilate S1->S2 S3 Contain Spill with Absorbent Material S2->S3 S4 Collect and Place in Hazardous Waste Container S3->S4

Caption: Disposal workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide.

References

Handling

Essential Safety and Logistical Guidance for Handling N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS: 262368-30-9) is provided...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS: 262368-30-9) is provided below. This information is intended to supplement, not replace, your institution's standard safety protocols.

This document outlines the essential personal protective equipment (PPE), procedural steps for safe handling, and disposal plans for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a compound used in pharmaceutical research. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment

N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or degradation before use.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or with large quantities.

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide is crucial for safety. The following workflow outlines the key stages of its lifecycle in a laboratory setting.

Safe Handling Workflow for N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Receiving storage Storage receipt->storage Inspect container, log in inventory prep Preparation storage->prep Transport in secondary containment experiment Experimentation prep->experiment Weighing and dissolution in a fume hood decontamination Decontamination experiment->decontamination Segregate waste disposal Disposal decontamination->disposal Clean equipment and work surfaces

Safe Handling Workflow Diagram

Detailed Experimental Protocol for Safe Handling

The following step-by-step guide provides a detailed methodology for the safe handling of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide during routine laboratory use.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment, including spatulas, weigh boats, glassware, and solvents, within the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear chemical splash goggles.

  • Don nitrile or neoprene gloves, ensuring they are the correct size and free of defects.

  • If a significant risk of aerosolization exists, a respirator should be used.

3. Aliquoting and Solution Preparation:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Use a dedicated spatula and weigh boat for handling the powder.

  • Slowly and carefully add the desired solvent to the solid to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

4. Experimental Use:

  • Keep all containers of the compound and its solutions clearly labeled.

  • Maintain good laboratory hygiene; avoid touching your face or personal items with gloved hands.

  • In the event of a spill, immediately alert others in the vicinity and follow your institution's spill response procedures.

5. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the laboratory coat, and finally eye protection.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area.
Liquid Waste Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as solid chemical waste. This includes gloves, weigh boats, and any other disposable items that have come into contact with the chemical.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
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Reactant of Route 2
N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide
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